Salinazid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIZUNYMJSPHBH-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56314764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
495-84-1 | |
| Record name | Salinazid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salinazid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SALINAZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H42W1O4O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Salinazid mechanism of action in Mycobacterium tuberculosis
An In-depth Technical Guide on the Core Mechanism of Action of Salinazid in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, or N'-salicylideneisonicotinohydrazide, is a chemical derivative of the first-line antitubercular drug isoniazid (INH). As a member of the hydrazone class of compounds, its structural similarity to isoniazid strongly suggests a related mechanism of action against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. While specific detailed studies on this compound are limited, its mechanism is inferred from the extensive research conducted on its parent compound, isoniazid. This guide delineates the presumed core mechanism of action of this compound, supported by comparative data from isoniazid and related derivatives, and provides detailed experimental protocols for its investigation. This compound is believed to function as a prodrug that, once activated, disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[1].
Core Mechanism of Action
The antitubercular activity of this compound is predicated on a two-step process analogous to that of isoniazid: activation by a mycobacterial enzyme and subsequent inhibition of a key enzyme in cell wall biosynthesis.
Prodrug Activation by Catalase-Peroxidase (KatG)
This compound, like isoniazid, is a prodrug, meaning it is inactive until it is chemically altered by the target organism. Inside Mycobacterium tuberculosis, this compound is thought to be activated by the catalase-peroxidase enzyme, KatG.[1][2][3][4] The activation process involves the oxidation of the hydrazide moiety of the molecule. This enzymatic reaction is believed to generate a reactive isonicotinoyl acyl radical. Mutations in the katG gene are a primary cause of isoniazid resistance, as they prevent the activation of the prodrug. It is therefore highly probable that such mutations would also confer resistance to this compound.
Inhibition of Mycolic Acid Synthesis via InhA
The primary target of activated isoniazid is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. The isonicotinoyl acyl radical generated by KatG is thought to spontaneously react with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a this compound-NAD adduct. This adduct then acts as a potent inhibitor of InhA.
InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis. This pathway is responsible for the elongation of long-chain fatty acids that are the precursors of mycolic acids. Mycolic acids are very long (C60-C90) fatty acids that are a unique and essential component of the mycobacterial cell wall, forming a thick, waxy, and highly impermeable outer layer. By inhibiting InhA, the this compound-NAD adduct is presumed to block the synthesis of mycolic acids.
Disruption of Cell Wall Integrity and Bactericidal Effect
The inhibition of mycolic acid synthesis has profound and ultimately lethal consequences for M. tuberculosis. The loss of these crucial lipids compromises the structural integrity and impermeability of the cell wall. This leads to increased susceptibility to other antimicrobial agents and environmental stresses, and ultimately results in bacterial cell death. This bactericidal action against actively replicating mycobacteria is a hallmark of isoniazid's efficacy and is presumed to be the case for this compound as well.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid and Related Derivatives against M. tuberculosis
| Compound | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid | M. tuberculosis H37Rv | 0.02 - 0.06 | 0.15 - 0.44 | |
| Isoniazid | M. tuberculosis H37Rv | 3.125 | 22.79 | |
| Isoniazid Derivative 13 | M. tuberculosis RG500 (INH-susceptible) | - | 0.98 | |
| Isoniazid Derivative 5d | M. tuberculosis (ATCC 27294) | 0.24 | - | |
| Isoniazid Derivative 5g | M. tuberculosis (ATCC 27294) | 0.24 | - | |
| Isoniazid Derivative 5h | M. tuberculosis (ATCC 27294) | 0.24 | - | |
| Isoniazid Derivative 5g | M. tuberculosis (ATCC 35823, INH-resistant) | 3.9 | - | |
| Isoniazid Derivative 5h | M. tuberculosis (ATCC 35823, INH-resistant) | 3.9 | - |
Table 2: Inhibitory Concentration (IC50) against InhA
| Inhibitor | IC50 | Reference |
| Isoniazid-NAD adduct | 0.75 ± 0.08 nM | |
| GSK138 (Direct InhA inhibitor) | 0.04 µM | |
| Di-triclosan derivative 2 | 5.6 µM | |
| Isoniazid-isatin hydrazone 7a | 0.35 ± 0.01 µM | |
| Isoniazid-isatin hydrazone 5g | 1.56 ± 0.06 µM |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method.
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted culture 1:20 in fresh 7H9 broth to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using 7H9 broth to achieve a range of desired final concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
Include a drug-free well as a positive control for growth and a well with sterile broth as a negative control.
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Determination of MIC:
-
After incubation, add 30 µL of a resazurin-based indicator solution to each well and incubate for a further 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change of the indicator from blue to pink, indicating inhibition of bacterial growth.
-
Protocol 2: In Vitro InhA Enzyme Inhibition Assay
This protocol is based on spectrophotometric measurement of NADH oxidation.
-
Reagents and Buffers:
-
Purified recombinant M. tuberculosis InhA enzyme.
-
NADH solution in assay buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Substrate solution (e.g., 2-trans-dodecenoyl-CoA) in assay buffer.
-
This compound-NAD adduct (requires prior synthesis and purification).
-
Assay buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, NADH solution, and varying concentrations of the this compound-NAD adduct.
-
Initiate the reaction by adding the InhA enzyme to each well.
-
Immediately after adding the enzyme, add the substrate to start the enzymatic reaction.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of InhA activity, by fitting the data to a dose-response curve.
-
Protocol 3: Analysis of Mycolic Acid Synthesis Inhibition
This protocol utilizes thin-layer chromatography (TLC) to analyze the effect on mycolic acid synthesis.
-
Metabolic Labeling:
-
Grow M. tuberculosis cultures to mid-log phase.
-
Expose the cultures to different concentrations of this compound for a defined period (e.g., 24 hours).
-
Add [1-¹⁴C]acetate to the cultures and incubate for a further 8-24 hours to allow for incorporation into fatty acids and mycolic acids.
-
-
Lipid Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Perform saponification of the cell pellet using a solution of potassium hydroxide in methanol/water.
-
Acidify the mixture and extract the fatty acids and mycolic acids with an organic solvent such as diethyl ether.
-
-
Derivatization to Methyl Esters:
-
Evaporate the organic solvent and treat the lipid extract with diazomethane or another methylating agent to convert the fatty acids and mycolic acids to their corresponding methyl esters (FAMEs and MAMEs).
-
-
Thin-Layer Chromatography (TLC):
-
Spot the FAMEs and MAMEs onto a silica gel TLC plate.
-
Develop the TLC plate in a solvent system that separates FAMEs and MAMEs (e.g., hexane:ethyl acetate, 95:5 v/v).
-
Visualize the radiolabeled lipids by autoradiography or with a phosphorimager.
-
-
Analysis:
-
Compare the intensity of the MAME bands in the this compound-treated samples to the untreated control. A dose-dependent decrease in the intensity of the MAME bands indicates inhibition of mycolic acid synthesis.
-
Conclusion
The mechanism of action of this compound in Mycobacterium tuberculosis is strongly presumed to mirror that of its parent compound, isoniazid. This involves its activation from a prodrug by the catalase-peroxidase KatG, followed by the formation of an inhibitory adduct with NAD+. This adduct is believed to target and inhibit InhA, a key enzyme in the FAS-II pathway, thereby blocking the synthesis of mycolic acids. The disruption of this essential component of the mycobacterial cell wall leads to a loss of cellular integrity and ultimately, bactericidal activity. While direct experimental evidence and quantitative data for this compound are currently lacking in the scientific literature, the well-established mechanism of isoniazid provides a robust framework for understanding its antitubercular properties. Further research is warranted to definitively characterize the specific activity and potential advantages of this compound in the context of tuberculosis therapy.
References
- 1. Buy this compound | 495-84-1 | >98% [smolecule.com]
- 2. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazide derivatives against isoniazid-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Salinazid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a hydrazone derivative of isoniazid, has long been recognized for its antitubercular properties. However, recent research has unveiled a broader spectrum of biological activities, positioning this compound and its derivatives as promising scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of these compounds, with a focus on their antitubercular, anticancer, and antimicrobial effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms of action to serve as a comprehensive resource for the scientific community.
Antitubercular Activity
The primary and most well-established biological activity of this compound is its potent effect against Mycobacterium tuberculosis. This compound and its derivatives are known to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[1]. This inhibition disrupts the integrity of the bacterial cell, leading to cell death[1].
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antitubercular efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| This compound | H37Rv | 0.49 | [2] |
| Salicylhydrazone Derivative 11 | H37Rv | 3.9 | [2] |
| Salicylhydrazone Derivative 10 | H37Rv | 7.8 | [2] |
| Isonicotinoyl hydrazide derivative | H37Rv | 4 | |
| 1,3,4-Oxadiazole derivative 1k | H37Rv | 8 | |
| 1,3,4-Oxadiazole derivative 1l | H37Rv | 8 | |
| 1,3,4-Oxadiazole derivative (Pyrazinamide-resistant) | - | 4 |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MIC values for antitubercular activity are commonly determined using the Microplate Alamar Blue Assay (MABA).
Principle: This colorimetric assay utilizes the Alamar Blue reagent, which is reduced by metabolically active cells, resulting in a color change from blue (oxidized) to pink (reduced). The inhibition of mycobacterial growth by the test compound prevents this color change.
Procedure:
-
Preparation of Mycobacterial Suspension: A mid-log phase culture of M. tuberculosis is diluted in an appropriate broth medium to a standardized cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The mycobacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The microplate is incubated at 37°C for a specified period.
-
Addition of Alamar Blue: Alamar Blue reagent is added to each well.
-
Second Incubation: The plate is incubated again to allow for color development.
-
Reading: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
The primary mechanism of antitubercular action for this compound involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. This process is initiated by the activation of the prodrug.
Anticancer Activity
Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways.
Quantitative Data: IC50 Values
The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Salicylaldehyde benzoylhydrazone derivative | Leukemic cell lines | Low micro- to nanomolar | |
| Carbohydrazide derivative 3d | MCF-7 (Breast) | 43.4 | |
| Carbohydrazide derivative 4d | MCF-7 (Breast) | 39.0 | |
| Carbohydrazide derivative 3d | MDA-MB-231 (Breast) | 35.9 | |
| Carbohydrazide derivative 4d | MDA-MB-231 (Breast) | 35.1 | |
| N-acyl hydrazone 7a | MCF-7 (Breast) | 7.52 ± 0.32 | |
| N-acyl hydrazone 7a | PC-3 (Prostate) | 10.19 ± 0.52 | |
| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate) | 2.5 - 20.2 | |
| Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | 2.5 - 20.2 |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Mechanisms of Anticancer Action
The anticancer activity of this compound derivatives is attributed to several mechanisms, including the induction of apoptosis through reactive oxygen species (ROS) generation and the inhibition of critical signaling pathways like STAT3 and mTOR.
Antimicrobial Activity
Beyond their antimycobacterial effects, this compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazone derivative 2q | M. tuberculosis | ≥ 62.5 | |
| Hydrazone derivative 2a | M. kansasii | ≤ 32 | |
| Hydrazone derivative 2c | M. kansasii | 8 - 32 | |
| Hydrazone derivative 15 | Gram-positive bacteria | 1.95 - 7.81 | |
| Hydrazone derivative 19 | E. coli | 12.5 | |
| Hydrazone derivative 19 | S. aureus | 6.25 | |
| Hydrazide-hydrazone 5c | B. subtilis | 2.5 | |
| Hydrazide-hydrazone 5f | E. coli | 2.5 | |
| Hydrazide-hydrazone 5f | K. pneumoniae | 2.5 |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.
Procedure:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth.
-
Serial Dilution of Compound: The antimicrobial agent is serially diluted in a 96-well microplate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
Proposed Mechanisms of Antimicrobial Action
The broader antimicrobial activity of hydrazone derivatives is thought to involve multiple mechanisms, including disruption of the bacterial cell wall and/or membrane and inhibition of essential enzymes like DNA gyrase.
Conclusion
This compound and its derivatives represent a versatile class of compounds with a rich and expanding pharmacology. While their role in tuberculosis treatment is well-documented, their potential as anticancer and broad-spectrum antimicrobial agents is a rapidly evolving field of research. The data and methodologies presented in this guide underscore the therapeutic promise of these molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the rational design and development of new, more potent, and selective therapeutic agents based on the this compound scaffold. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Salinazid: A Technical Guide to its Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salinazid, a hydrazone derivative of isoniazid, has emerged as a compound of interest in oncology research. Initially recognized for its antitubercular properties, recent investigations have unveiled its potential as a selective anticancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activity, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols. The document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this compound and its derivatives as a novel class of cancer therapeutics.
Introduction
This compound, chemically known as N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, is a Schiff base formed by the condensation of salicylaldehyde and isoniazid. While its efficacy against Mycobacterium tuberculosis is well-established, the scientific community is increasingly exploring its broader therapeutic applications. The structural similarities to other bioactive hydrazones and the established anticancer properties of related compounds like salicylanilides and salinomycin have prompted a closer examination of this compound's potential in oncology. This guide synthesizes the available preclinical data and methodologies to provide a foundational understanding for future research and development.
Mechanism of Action
The precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation. However, current evidence and research on structurally similar compounds suggest several potential pathways.
One key proposed mechanism is the role of this compound as a potent Cu(II) ionophore. This activity can disrupt intracellular copper homeostasis, leading to increased reactive oxygen species (ROS) production and subsequent oxidative stress-induced apoptosis in cancer cells. This preferential targeting of cancer cells, which often exhibit altered redox balances, is a promising avenue for selective therapy.
Furthermore, based on the known activities of related salicylanilide and salinomycin compounds, it is hypothesized that this compound may modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These potential pathways include:
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. It is plausible that this compound could interfere with STAT3 phosphorylation and activation.
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is another critical regulator of inflammation and cell survival that is often dysregulated in cancer. Inhibition of this pathway can sensitize cancer cells to apoptosis.
-
mTOR Signaling: The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism. Its inhibition is a validated strategy in cancer therapy.
Further research is required to definitively elucidate the specific signaling cascades directly affected by this compound in different cancer contexts.
Quantitative Data Presentation
While comprehensive data specifically for this compound is still emerging, studies on closely related isoniazid-hydrazone derivatives provide valuable insights into their potential anticancer efficacy. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several isoniazid-hydrazone derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM)[1] | Normal Cell Line | IC50 (µM)[1] |
| 7a | MCF-7 (Breast) | 7.52 ± 0.32 | ME-16C (Breast Epithelial) | > 100 |
| PC-3 (Prostate) | 10.19 ± 0.52 | |||
| 7b | MCF-7 (Breast) | 15.21 ± 0.65 | ME-16C (Breast Epithelial) | > 100 |
| PC-3 (Prostate) | 22.88 ± 0.71 | |||
| 7c | MCF-7 (Breast) | 25.41 ± 0.82 | ME-16C (Breast Epithelial) | > 100 |
| PC-3 (Prostate) | 57.33 ± 0.92 | |||
| 7d | MCF-7 (Breast) | 11.33 ± 0.48 | ME-16C (Breast Epithelial) | > 100 |
| PC-3 (Prostate) | 18.91 ± 0.63 | |||
| 7e | MCF-7 (Breast) | 9.87 ± 0.41 | ME-16C (Breast Epithelial) | > 100 |
| PC-3 (Prostate) | 14.65 ± 0.55 |
Note: The data presented is for isoniazid-hydrazone derivatives and serves as a surrogate to indicate the potential activity of this compound. Further studies are needed to establish the specific IC50 values for this compound against a broad panel of cancer cell lines.
Experimental Protocols
The following protocols are adapted for the evaluation of this compound and its derivatives as potential anticancer agents.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
This compound
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
This compound-treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the specified time. Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways potentially modulated by this compound.
Materials:
-
This compound-treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-NF-κB, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer potential of this compound.
Hypothesized Signaling Pathways
The diagrams below depict the hypothesized signaling pathways that may be modulated by this compound, based on the activity of structurally related compounds.
STAT3 Signaling Pathway
NF-κB Signaling Pathway
Conclusion and Future Directions
This compound presents an intriguing profile as a potential anticancer agent, warranting further in-depth investigation. The preliminary data from related isoniazid-hydrazone derivatives are promising, suggesting that this compound may exhibit significant and selective cytotoxicity against various cancer cell types. The hypothesized mechanisms of action, including copper ionophoric activity and modulation of key oncogenic signaling pathways such as STAT3 and NF-κB, provide a solid foundation for future mechanistic studies.
To advance the development of this compound as a viable anticancer therapeutic, the following future directions are recommended:
-
Comprehensive in vitro screening: Evaluation of this compound's cytotoxicity across a broad panel of human cancer cell lines is essential to identify responsive cancer types and to establish a comprehensive IC50 profile.
-
Elucidation of molecular mechanisms: Detailed studies are required to confirm the precise signaling pathways modulated by this compound and to validate its role as a copper ionophore in cancer cells.
-
In vivo efficacy studies: Preclinical evaluation in relevant animal models, such as xenograft and patient-derived xenograft (PDX) models, is crucial to assess the in vivo antitumor efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogs will be important for optimizing its potency, selectivity, and pharmacokinetic properties.
References
The Anti-inflammatory Potential of Salinazid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salinazid (Salicylaldehyde isonicotinoyl hydrazone) is a synthetic compound recognized for its potent iron-chelating and antioxidant capabilities. While extensively studied for these properties, emerging research on structurally related salicylaldehyde hydrazones suggests a potential role for this compound as an anti-inflammatory agent. This technical guide provides a comprehensive review of the existing literature on the anti-inflammatory properties of this compound and its analogs. It details the current understanding of its mechanism of action, focusing on the interplay between its antioxidant effects and inflammatory signaling pathways. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the implicated signaling cascades to facilitate further research and development in this area.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a Schiff base derived from salicylaldehyde and isoniazid, has primarily been investigated for its ability to chelate iron and mitigate oxidative stress.[1][2][3] Recent investigations into salicylaldehyde-derived hydrazones have revealed direct anti-inflammatory effects, including the inhibition of key pro-inflammatory mediators.[4][5] This guide consolidates the available data to provide a detailed technical overview of this compound's anti-inflammatory potential.
Mechanism of Action
The anti-inflammatory properties of this compound are not fully elucidated but are thought to be multifactorial, stemming from its antioxidant and potential direct modulatory effects on inflammatory pathways.
Antioxidant and Iron Chelation Properties
This compound is a lipophilic, tridentate iron chelator that can form stable complexes with iron ions. By sequestering iron, this compound can inhibit the Fenton reaction, a major source of hydroxyl radicals, thereby reducing oxidative stress. Oxidative stress is a key contributor to inflammation, as reactive oxygen species (ROS) can activate pro-inflammatory signaling pathways.
Nrf2 Signaling Pathway Activation
In vitro studies have demonstrated that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in HepG2 cells. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can lead to a reduction in inflammation by suppressing the expression of pro-inflammatory cytokines.
Potential Inhibition of NF-κB Signaling
While direct evidence for this compound's effect on the Nuclear Factor-kappa B (NF-κB) pathway is limited, studies on other salicylaldehyde-derived hydrazones have shown potent inhibitory activity. One study demonstrated that a salicylaldehyde-derived Schiff base, SA-SB-1, significantly inhibited the expression of NF-κB, as well as the downstream pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in LPS-stimulated RAW264.7 macrophages. Given the structural similarities, it is plausible that this compound may exert similar effects. NF-κB is a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response.
Quantitative Data
The following table summarizes the available quantitative data on the biological activities of this compound and its analogs.
| Compound | Assay | Cell Line / Model | Endpoint | Result | Reference |
| This compound (SIH) | H₂O₂ Injury Prevention | Adult Guinea Pig Cardiomyocytes | Full Prevention | 200 µM | |
| This compound (SIH) Analog (SA-SB-1) | MTT Assay | LPS-stimulated RAW264.7 | IC₅₀ | 39.58 µM | |
| This compound (SIH) Analog (SA-SB-2) | MTT Assay | LPS-stimulated RAW264.7 | IC₅₀ | 55.64 µM | |
| H₂LASSBio-466 (Salicylaldehyde hydrazone) | Acetic Acid-Induced Writhing | Mice | Inhibition | Significant at 100 µmol/kg | |
| H₂LASSBio-1064 (Salicylaldehyde hydrazone) | Acetic Acid-Induced Writhing | Mice | Inhibition | Significant at 100 µmol/kg | |
| Salicylaldehyde-derived secondary amine (Compound 2) | BSA Denaturation Assay | In vitro | IC₅₀ | 839.64 ± 11.13 µM | |
| Salicylaldehyde-derived secondary amine (Compound 5) | BSA Denaturation Assay | In vitro | IC₅₀ | 699.72 ± 7.36 µM |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound and its analogs.
Synthesis of this compound (SIH)
-
Procedure: Equimolar quantities of isoniazid and salicylaldehyde are dissolved in a 0.1 M sodium acetate buffer (pH 4.5). The mixture is stirred at 100°C for 5 minutes and then cooled on ice. The resulting precipitate is collected via vacuum filtration, washed with water, and dried.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in appropriate media. For experiments, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Test compounds (e.g., salicylaldehyde-derived hydrazones) are added to the cell culture at various concentrations.
-
MTT Assay for Cytotoxicity: The viability of cells after treatment with the test compounds is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Measurement of Inflammatory Mediators: The levels of NF-κB, IL-6, and TNF-α in the cell lysates or culture supernatants are quantified using appropriate methods, such as ELISA or specific reporter assays.
In Vivo Anti-inflammatory and Analgesic Assays
-
Acetic Acid-Induced Writhing Test (Analgesic Activity): Mice are administered the test compound orally. After a set period, a solution of acetic acid is injected intraperitoneally to induce writhing behavior. The number of writhes is counted for a specific duration, and the percentage of inhibition compared to a control group is calculated.
-
Zymosan-Induced Peritonitis (Anti-inflammatory Activity): An inflammatory response is induced in mice by intraperitoneal injection of zymosan. The test compound is administered prior to the zymosan injection. After a few hours, the peritoneal cavity is washed, and the number of leukocytes in the peritoneal fluid is determined to assess the anti-inflammatory effect.
Conclusion and Future Directions
The available evidence suggests that this compound and its structural analogs possess anti-inflammatory properties, likely mediated through a combination of antioxidant effects via Nrf2 activation and potential direct inhibition of pro-inflammatory signaling pathways such as NF-κB. However, research directly investigating the anti-inflammatory mechanisms of this compound is still in its early stages.
Future research should focus on:
-
Directly evaluating the effect of this compound on the NF-κB, COX, and lipoxygenase pathways in relevant cellular and animal models of inflammation.
-
Conducting comprehensive dose-response studies to determine the efficacy and therapeutic window of this compound as an anti-inflammatory agent.
-
Investigating the structure-activity relationships of this compound derivatives to optimize their anti-inflammatory potency and selectivity.
A deeper understanding of the anti-inflammatory properties of this compound could pave the way for its development as a novel therapeutic for a range of inflammatory disorders.
References
- 1. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties | PLOS One [journals.plos.org]
- 3. Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Salinazid as a Potent Copper(II) Ionophore: A Technical Guide to its Mechanism and Therapeutic Potential
Executive Summary: Salinazid, a hydrazone derivative of isoniazid and salicylaldehyde, has emerged as a compound of significant interest beyond its initial application as an antituberculous agent.[1][2] Recent research has identified this compound as a potent copper(II) ionophore, a molecule capable of binding to copper ions and transporting them across biological membranes.[2][3] This ionophoric activity underlies its potential as an anticancer agent, primarily by elevating intracellular copper levels, which in turn induces overwhelming oxidative stress through the generation of reactive oxygen species (ROS). This leads to the activation of specific cell death signaling pathways, culminating in apoptosis. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes.
Introduction to this compound
This compound, chemically known as N'-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide, is a well-characterized organic compound synthesized via a condensation reaction between isoniazid and salicylaldehyde.[2] While historically recognized for its tuberculostatic activity, its molecular structure, featuring a pyridine ring, a hydrazone linkage, and a hydroxyl group, facilitates the chelation of metal ions. This property has led to its investigation as a metal ionophore, a class of compounds that can reversibly bind and transport ions across lipid membranes.
The therapeutic potential of copper-based compounds in oncology is an active area of research. Copper is an essential trace element, but elevated intracellular concentrations are cytotoxic, a vulnerability that can be exploited to selectively target cancer cells. Copper ionophores like this compound serve as delivery vehicles to increase the intracellular concentration of bioavailable copper, triggering cell death through mechanisms such as ROS-mediated apoptosis. This compound has demonstrated potent activity, preferentially killing HepG2 liver cancer cells over non-cancerous HUVEC cells, highlighting its potential therapeutic window.
Physicochemical Properties and Synthesis
This compound is a crystalline solid with a molecular formula of C₁₃H₁₁N₃O₂. A significant challenge for its pharmaceutical application is its very poor aqueous solubility. However, the formation of pharmaceutical salts has been shown to dramatically improve this property.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁N₃O₂ | |
| Molecular Weight | 241.25 g/mol | |
| CAS Number | 495-84-1 | |
| Appearance | Crystals (from ethanol) | |
| Water Solubility | 0.005 g/100 mL |
Table 2: Solubility Enhancement of this compound Salts
| Salt Form | Solubility Improvement (vs. pure this compound) | Gibbs Free Energy of Formation | Reference |
| This compound oxalate | 33-fold increase | -21.2 kJ·mol⁻¹ | |
| This compound acesulfame | 18-fold increase | -22.6 kJ·mol⁻¹ |
Mechanism of Action as a Cu(II) Ionophore
The primary mechanism for this compound's anticancer activity involves its ability to function as a copper ionophore, disrupting cellular homeostasis and initiating apoptosis. This process can be broken down into several key steps.
Chelation and Membrane Transport
As an ionophore, this compound forms a complex with extracellular copper(II) ions. The resulting this compound-Cu(II) complex is lipid-soluble, allowing it to diffuse across the hydrophobic cell membrane. Once inside the cell, the complex dissociates, releasing the copper ion and increasing the intracellular concentration of bioavailable copper.
Induction of Reactive Oxygen Species (ROS)
The elevated intracellular copper concentration catalyzes the formation of highly reactive oxygen species (ROS) through Fenton-like reactions. ROS, including superoxide (O₂•⁻) and hydroxyl radicals (•OH), are highly reactive molecules that can inflict severe damage on critical cellular components. This leads to a state of oxidative stress when the cell's antioxidant defenses are overwhelmed.
Downstream Signaling and Apoptosis Induction
The massive increase in ROS triggers multiple pro-apoptotic signaling pathways.
-
Oxidative Damage: ROS directly damage lipids (lipid peroxidation), proteins, and nucleic acids, disrupting cellular function and integrity.
-
JNK Pathway Activation: Oxidative stress is a known activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in inducing apoptosis in response to cellular stress.
-
Mitochondrial (Intrinsic) Pathway: ROS can cause mitochondrial membrane depolarization, leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and the downstream executioner caspases (e.g., caspase-3), ultimately leading to programmed cell death.
Experimental Protocols and Methodologies
The investigation of this compound's ionophoric and anticancer activities involves a range of standard and specialized laboratory techniques.
Synthesis of this compound
This compound is prepared through a straightforward condensation reaction.
-
Protocol: Isoniazid (isonicotinic acid hydrazide) and salicylaldehyde (2-hydroxybenzaldehyde) are reacted, typically in an aqueous medium. The reaction involves a nucleophilic attack by the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the hydrazone C=N bond.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is used for the purity analysis of this compound.
-
Protocol: Analysis can be performed using an Agilent Zorbax Eclipse Plus C18 column (4.6 mm × 250 mm, 5 μm). A mobile phase consisting of a methanol and water mixture is used for elution, with detection by a Diode-Array Detector (DAD) at a wavelength of 275 nm.
Measurement of Intracellular ROS
Flow cytometry is a common method for quantifying ROS levels within cells.
-
Protocol: Cancer cells are cultured and treated with the this compound-Cu(II) complex for a specified duration. Following treatment, cells are incubated with a fluorescent probe sensitive to ROS (e.g., DCFH-DA). The probe becomes fluorescent upon oxidation by intracellular ROS. The fluorescence intensity, which is proportional to the amount of ROS, is then measured for individual cells using a flow cytometer.
Analysis of Apoptosis
Apoptosis can be detected and quantified using flow cytometry.
-
Protocol: Treated cells are stained with a combination of Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI). Flow cytometry analysis then distinguishes between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Western Blot Analysis for Signaling Pathways
Western blotting is used to measure changes in the expression and activation of key proteins involved in apoptosis.
-
Protocol: Following treatment, cell lysates are prepared and proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with specific primary antibodies against target proteins (e.g., phosphorylated-JNK, cleaved PARP, cleaved Caspase-3, Cytochrome c). A secondary antibody conjugated to an enzyme allows for visualization and quantification of the protein bands.
Quantitative Data Summary
The biological activity of this compound and its derivatives has been quantified in various studies. While specific IC₅₀ values for this compound as a Cu(II) ionophore against various cancer cell lines require further dedicated studies, data on its activity related to oxidative stress provides a quantitative benchmark.
Table 3: Biological Activity of this compound (SIH)
| Assay | Cell Line | Parameter | Value | Reference |
| Antioxidant Activity | HepG2 (Hepatocellular Carcinoma) | IC₅₀ (inhibition of lipid peroxidation) | 0.833 µM | |
| Mitochondrial Protection | H9c2 (Rat Cardiomyocytes) | EC₅₀ (inhibition of H₂O₂-induced depolarization) | 0.8 µM | |
| Iron Chelation | SK-N-MC (Neuroblastoma) | Iron release/uptake inhibition | Effective at 25 µM |
Note: SIH (Salicylaldehyde Isonicotinoyl Hydrazone) is a synonym for this compound.
Conclusion and Future Directions
This compound is a potent Cu(II) ionophore with promising anticancer properties. Its mechanism of action is centered on its ability to increase intracellular copper levels, leading to significant ROS production, oxidative stress, and the induction of apoptosis via the JNK and mitochondrial pathways. The ability to dramatically enhance its poor aqueous solubility through salt formation addresses a key challenge in its pharmaceutical development.
Future research should focus on:
-
Comprehensive Screening: Evaluating the cytotoxic efficacy of this compound-Cu(II) complexes across a wide panel of cancer cell lines to determine IC₅₀ values and identify cancers most susceptible to this therapeutic strategy.
-
In Vivo Studies: Assessing the safety, tolerability, and antitumor efficacy of this compound formulations in preclinical animal models.
-
Mechanism Elucidation: Further investigating the detailed molecular interactions and signaling pathways affected by this compound-induced copper overload, including its effects on other cellular processes like autophagy and ER stress.
The unique mode of action of this compound presents a compelling avenue for the development of novel metal-based chemotherapeutics to overcome existing challenges in cancer treatment.
References
The Chemical Synthesis and Structural Characterization of Salinazid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Salinazid, with the IUPAC name N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, is a hydrazone derivative of the primary antitubercular drug isoniazid.[1][2] Its unique chemical architecture, combining a pyridine ring, a hydrazone linkage, and a salicyl group, contributes to its biological activity, which primarily involves the inhibition of mycolic acid synthesis in the mycobacterial cell wall.[1] This technical guide provides an in-depth overview of the chemical synthesis and comprehensive structural characterization of this compound, offering detailed experimental protocols and tabulated data to support research and development endeavors.
Physicochemical Properties
This compound is a crystalline solid at room temperature.[1] Its core structure consists of a pyridine-4-carboxamide group linked via an (E)-configured hydrazone to a 2-hydroxybenzaldehyde substituent.[3] The molecule's key physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| IUPAC Name | N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide | |
| CAS Number | 495-84-1 | |
| Molecular Formula | C₁₃H₁₁N₃O₂ | |
| Molecular Weight | 241.24 g/mol | |
| Exact Mass | 241.0851 g/mol | |
| Melting Point | 232-233 °C (can vary with crystal form) | |
| Appearance | Crystalline solid | |
| Solubility | Poor in water (0.005 g/100 mL); Soluble in DMSO and ethanol |
Chemical Synthesis
The most common and direct method for synthesizing this compound is through a condensation reaction. This reaction joins isonicotinohydrazide (isoniazid) and 2-hydroxybenzaldehyde (salicylaldehyde). The process involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the hydrazone. Alternative methods, such as solid-phase and microwave-assisted synthesis, have been explored to improve reaction efficiency and yield.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the condensation of isonicotinohydrazide and salicylaldehyde.
-
Reactant Preparation: In a round-bottom flask, dissolve isonicotinohydrazide (1.0 equivalent) in a minimal amount of absolute ethanol.
-
Addition: To this solution, add salicylaldehyde (1.0 equivalent) dropwise while stirring.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, allow the reaction mixture to cool slowly to room temperature. The product, this compound, will precipitate as a crystalline solid.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. For higher purity, the crude product can be recrystallized from hot ethanol.
-
Drying: Dry the purified this compound crystals under vacuum to yield the final product.
Structural Characterization
The definitive structure of a synthesized compound is confirmed through a combination of spectroscopic and analytical techniques. For this compound, these include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), UV-Visible Spectroscopy, and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to this compound's solubility in this solvent.
3.1.1. Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of DMSO-d₆ in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
3.1.2. Representative NMR Data
The expected chemical shifts for this compound in DMSO-d₆ are summarized in Table 2. These values are based on typical shifts for the functional groups present.
| ¹H NMR (DMSO-d₆) | Assignment | ¹³C NMR (DMSO-d₆) | Assignment |
| ~12.0 ppm (s, 1H) | -OH (phenolic) | ~165 ppm | C=O (amide) |
| ~11.5 ppm (s, 1H) | -NH- (amide) | ~158 ppm | C-OH (aromatic) |
| ~8.7 ppm (d, 2H) | Pyridine H (ortho to N) | ~150 ppm | Pyridine C (ortho to N) |
| ~8.5 ppm (s, 1H) | -N=CH- (imine) | ~145 ppm | C=N (imine) |
| ~7.8 ppm (d, 2H) | Pyridine H (meta to N) | ~140 ppm | Pyridine C (para to C=O) |
| ~6.9-7.4 ppm (m, 4H) | Salicyl aromatic H | ~116-132 ppm | Salicyl aromatic C |
| ~122 ppm | Pyridine C (meta to N) |
s = singlet, d = doublet, m = multiplet
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
3.2.1. Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of finely ground this compound or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.
3.2.2. Characteristic IR Absorption Bands
Key vibrational frequencies for this compound are presented in Table 3.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H Stretch | Phenolic -OH |
| ~3200 | N-H Stretch | Amide N-H |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~1660 | C=O Stretch | Amide I band |
| ~1620 | C=N Stretch | Imine |
| 1600 - 1450 | C=C Stretch | Aromatic rings |
| ~1550 | N-H Bend | Amide II band |
| ~1280 | C-O Stretch | Phenolic C-O |
Mass Spectrometry (MS)
MS provides information on the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. The fragmentation pattern can also offer structural insights.
3.3.1. Experimental Protocol: MS Analysis
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Analyze the sample in a mass spectrometer to determine the m/z of the molecular ion [M+H]⁺ or [M]⁺•.
-
Fragmentation: If using a technique like tandem MS (MS/MS), induce fragmentation to observe characteristic daughter ions. The primary fragmentation would likely occur at the N-N or N-C amide bonds.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The extensive conjugation in this compound, involving the two aromatic rings and the hydrazone bridge, results in characteristic absorptions in the UV-visible range.
3.4.1. Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol.
-
Data Acquisition: Record the absorption spectrum, typically from 200 to 500 nm, using a dual-beam UV-Vis spectrophotometer.
-
Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to electronic transitions like π → π*.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. This compound is known to exist in multiple polymorphic forms.
3.5.1. Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction, typically by slow evaporation of a saturated solution (e.g., in ethanol).
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed molecular model.
3.5.2. Crystallographic Data
The crystallographic data for one form of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 267048. A summary of typical crystallographic parameters is provided in Table 4.
| Parameter | Value (Representative) |
| CCDC Deposition No. | 267048 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | 4 |
Note: Specific unit cell parameters (a, b, c, Volume) should be obtained from the CCDC deposition file.
Conclusion
The synthesis of this compound is a straightforward and well-established chemical transformation. Its structural integrity can be rigorously confirmed through a suite of standard analytical techniques. This guide provides the fundamental protocols and reference data necessary for the preparation and characterization of this compound, serving as a valuable resource for researchers in medicinal chemistry and drug development. The detailed characterization is crucial for understanding its structure-activity relationship and for the development of new pharmaceutical formulations.
References
Understanding Salinazid's Inhibition of Mycolic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salinazid, a derivative of the frontline antitubercular drug isoniazid, is a potent inhibitor of mycolic acid synthesis in Mycobacterium tuberculosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its activation and subsequent inhibition of the enoyl-acyl carrier protein reductase (InhA). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a comprehensive understanding for researchers in the field of tuberculosis drug development.
Introduction
Mycolic acids are long, α-alkyl, β-hydroxy fatty acids that are major and essential components of the mycobacterial cell wall, providing a robust permeability barrier and contributing to the virulence of Mycobacterium tuberculosis.[1][2] The biosynthetic pathway of these complex lipids, particularly the fatty acid synthase-II (FAS-II) system, is a well-validated target for antitubercular drugs. This compound, a hydrazone derivative of isoniazid, demonstrates significant antimycobacterial activity through the disruption of this critical pathway. This guide elucidates the molecular mechanisms underpinning this compound's inhibitory action.
Mechanism of Action: A Prodrug Activation Cascade
Similar to its parent compound, isoniazid, this compound is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. The activation and subsequent inhibition of mycolic acid synthesis can be conceptualized as a multi-step cascade.
Activation by Catalase-Peroxidase (KatG)
This compound is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4][5] This enzyme converts the inactive this compound into a reactive species. While the exact reactive intermediate of this compound has not been explicitly defined in the reviewed literature, by analogy to isoniazid, it is hypothesized to be an isonicotinoyl radical.
Formation of the this compound-NAD Adduct
The activated radical species of this compound is believed to react with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form a this compound-NAD adduct. This covalent modification is the key step in generating the active inhibitory molecule.
Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)
The this compound-NAD adduct acts as a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, InhA. InhA is a critical enzyme in the FAS-II elongation cycle, responsible for the reduction of long-chain trans-2-enoyl-acyl carrier proteins, a crucial step in the synthesis of the meromycolate chain of mycolic acids. By binding to InhA, the this compound-NAD adduct blocks its enzymatic activity, leading to the cessation of mycolic acid biosynthesis.
The overall signaling pathway from prodrug to inhibition of the target is depicted in the following diagram:
Quantitative Data on Antitubercular Activity
While specific quantitative data for this compound is limited in the readily available literature, the activity of isoniazid and its derivatives provides a strong indication of the expected potency. The following table summarizes representative quantitative data for isoniazid and related compounds against M. tuberculosis.
| Compound | Target | Assay Type | Value | Reference |
| Isoniazid | M. tuberculosis H37Ra | In vivo mycolic acid synthesis inhibition | Complete inhibition at 0.5 µg/mL after 60 min | |
| Isoniazid Derivatives | M. tuberculosis | QSAR | R² = 0.72 | |
| Isoniazid Derivatives | M. tuberculosis | HQSAR | R² = 0.86 | |
| Isoniazid Hydrazides | M. tuberculosis | QSAR | Analysis of 173 hydrazides |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's inhibition of mycolic acid synthesis.
In Vitro Mycobacterial Growth Inhibition Assay
This protocol is designed to determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.
Workflow Diagram:
Methodology:
-
Culture Preparation: M. tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.
-
Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in 7H9 broth in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1) and 100 µL is added to each well of the microplate containing 100 µL of the drug dilutions.
-
Incubation: The microplate is sealed and incubated at 37°C for 7-14 days.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria. Results can be read visually or spectrophotometrically.
Mycolic Acid Synthesis Inhibition Assay
This assay directly measures the effect of this compound on the biosynthesis of mycolic acids using radiolabeled precursors.
Methodology:
-
Bacterial Culture and Drug Treatment: An actively growing culture of M. tuberculosis is treated with this compound at a concentration at or above its MIC. A control culture without the drug is run in parallel.
-
Radiolabeling: A radiolabeled precursor, such as [¹⁴C]acetate, is added to both the treated and control cultures. The cultures are incubated for a defined period (e.g., 4-24 hours) to allow for incorporation of the label into newly synthesized lipids.
-
Lipid Extraction: Bacterial cells are harvested by centrifugation. The cell pellet is then subjected to saponification (e.g., using 20% tetrabutylammonium hydroxide) to release fatty acids, including mycolic acids.
-
Esterification and Extraction: The saponified lipids are acidified, and the fatty acids are extracted with an organic solvent (e.g., diethyl ether). The extracted fatty acids are then esterified to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) by treatment with a methylating agent (e.g., iodomethane).
-
Thin-Layer Chromatography (TLC): The FAMEs and MAMEs are separated by thin-layer chromatography on a silica gel plate using an appropriate solvent system.
-
Autoradiography: The TLC plate is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled lipid species. Inhibition of mycolic acid synthesis is observed as a significant reduction or absence of the MAME bands in the this compound-treated sample compared to the control.
Conclusion
This compound's mechanism of action is intrinsically linked to the inhibition of mycolic acid synthesis, a cornerstone of its antitubercular activity. As a prodrug activated by the mycobacterial enzyme KatG, its ultimate target is the InhA enzyme within the FAS-II pathway. The methodologies and data presented in this guide provide a foundational understanding for researchers engaged in the development of novel antitubercular agents targeting the mycobacterial cell wall. Further investigation into the precise kinetics of this compound activation and its interaction with InhA will be crucial for optimizing its therapeutic potential and overcoming potential resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis | Bentham Science [eurekaselect.com]
- 3. Antibiotic Resistance in Mycobacterium tuberculosis: PEROXIDASE INTERMEDIATE BYPASS CAUSES POOR ISONIAZID ACTIVATION BY THE S315G MUTANT OF M. TUBERCULOSIS CATALASE-PEROXIDASE (KatG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Catalase-peroxidase (Mycobacterium tuberculosis KatG) catalysis and isoniazid activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of Salinazid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salinazid, a Schiff base derivative of the frontline antitubercular drug isoniazid, presents a promising scaffold for the development of novel therapeutic agents against Mycobacterium tuberculosis. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound analogs, providing a comprehensive overview of their synthesis, biological evaluation, and mechanism of action. By systematically analyzing the impact of structural modifications on antitubercular activity, this document aims to furnish researchers and drug development professionals with the foundational knowledge to design more potent and effective this compound-based drug candidates.
Introduction: The Enduring Challenge of Tuberculosis and the Role of Isoniazid Analogs
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a formidable global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has critically undermined the efficacy of current treatment regimens, necessitating the urgent development of new antitubercular agents.
Isoniazid (INH), a cornerstone of first-line TB therapy for decades, functions as a prodrug.[1] It is activated by the mycobacterial catalase-peroxidase enzyme KatG, and the resulting reactive species inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] However, mutations in the katG gene are a primary mechanism of isoniazid resistance.
This compound, or N'-(salicylidene)isonicotinohydrazide, is a hydrazone formed by the condensation of isoniazid and salicylaldehyde. This modification of the core isoniazid structure has been a focal point of research aimed at overcoming resistance and enhancing therapeutic efficacy. The exploration of this compound analogs, involving systematic alterations to the salicylaldehyde and isonicotinohydrazide moieties, has yielded valuable insights into the structural requirements for potent antitubercular activity.
Structure-Activity Relationship (SAR) of this compound Analogs
The antitubercular activity of this compound analogs is intricately linked to the nature and position of substituents on the aromatic rings. The general consensus from various studies is that lipophilicity and the electronic properties of these substituents play a crucial role in modulating the minimum inhibitory concentration (MIC) against M. tuberculosis.
Key Structural Features Influencing Activity
-
The Hydrazone Linkage: The -C=N-NH- linkage is a critical pharmacophoric feature. It is believed to be involved in the prodrug activation cascade, similar to isoniazid.
-
The Salicyl Moiety: The phenolic hydroxyl group on the salicylaldehyde ring is often considered essential for activity. Modifications to this ring, such as the introduction of electron-withdrawing or electron-donating groups, significantly impact the biological activity.
-
The Pyridine Ring: The pyridine ring of the isoniazid component is also crucial for activity, likely due to its role in binding to the active site of the target enzyme.
Quantitative SAR Data
The following tables summarize the in vitro antitubercular activity (MIC) of various this compound analogs and related isoniazid hydrazones against the H37Rv strain of Mycobacterium tuberculosis. This data, compiled from multiple studies, provides a quantitative basis for understanding the SAR of this compound class.
Table 1: Antitubercular Activity of Salicylhydrazone Derivatives [2]
| Compound ID | Substitution on Salicyl Ring | MIC (µg/mL) |
| 10 | Unsubstituted | 7.8 |
| 11 | 5-Chloro | 3.9 |
| 18 | 3,5-Di-tert-butyl-2-hydroxy | 0.49 |
Data sourced from a study on preclinical tests of salicylhydrazone derivatives.[2]
Table 2: Antitubercular Activity of Isoniazid Hydrazone Derivatives [1]
| Compound ID | R Group (Attached to Hydrazone) | MIC against Mtb H37Rv (µM) |
| SIH1 | 4-formylphenyl benzenesulfonate | 0.31 |
| SIH4 | 4-formylphenyl 4-methoxybenzenesulfonate | 0.31 |
| SIH12 | 4-formylphenyl 4-chlorobenzenesulfonate | 0.31 |
| SIH13 | 4-formylphenyl 4-bromobenzenesulfonate | 0.31 |
Data from a study on isoniazid linked to sulfonate esters via a hydrazone functionality.
Table 3: Antitubercular Activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide Derivatives
| Compound ID | Substitution on Benzylidene Ring | MIC (µg/mL) |
| 2f | 4-Fluoro | 0.31 |
| 2g | 4-Chloro | 0.31 |
| 2j | 4-Nitro | 0.62 |
| 2k | 3-Nitro | 0.62 |
| 2q | 4-Trifluoromethyl | 0.31 |
| Isoniazid | - | 0.2 |
| Rifampicin | - | 0.1 |
Data from a study on the synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives.
Proposed Mechanism of Action
The primary mechanism of action of this compound analogs is believed to mirror that of isoniazid, involving the inhibition of mycolic acid synthesis. The hydrazone linkage may undergo hydrolysis in the mycobacterial cell, releasing isoniazid, which is then activated by KatG. Alternatively, the entire molecule may interact with the enzyme or other cellular targets.
Experimental Protocols
General Synthesis of this compound Analogs (Isoniazid Hydrazones)
The synthesis of this compound analogs is typically achieved through a straightforward condensation reaction between isoniazid and a substituted aldehyde or ketone.
Materials:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Substituted salicylaldehyde (or other aromatic aldehyde/ketone)
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (as catalyst, optional)
Procedure:
-
Dissolve equimolar amounts of isoniazid and the desired substituted salicylaldehyde in a suitable volume of ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is then collected by filtration.
-
The crude product is washed with cold ethanol or another suitable solvent to remove any unreacted starting materials.
-
The final product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol).
-
The structure of the synthesized analog is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antitubercular activity of the synthesized this compound analogs is commonly determined using the Microplate Alamar Blue Assay (MABA).
Materials:
-
Synthesized this compound analogs
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
96-well microplates
-
Isoniazid and Rifampicin (as standard drugs)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Serially dilute the stock solutions in Middlebrook 7H9 broth in a 96-well microplate to obtain a range of concentrations.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Add the bacterial inoculum to each well of the microplate containing the test compounds. Include a drug-free control well and a sterile control well.
-
Incubate the microplates at 37°C for 5-7 days.
-
After the incubation period, add the Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs provides a compelling framework for the rational design of novel antitubercular agents. The data presented herein highlights that modifications to the salicyl ring, particularly the introduction of lipophilic and electron-withdrawing groups, can significantly enhance the potency against M. tuberculosis. The synthetic accessibility of these compounds, coupled with their promising in vitro activity, makes them an attractive class for further investigation.
Future research should focus on:
-
Systematic SAR studies: A more extensive and systematic exploration of substitutions on both the salicyl and pyridine rings is warranted to build a more comprehensive SAR model.
-
Mechanism of action studies: Elucidating the precise mechanism of action, including the role of the intact hydrazone and its potential hydrolysis products, will be crucial for rational drug design.
-
In vivo efficacy and toxicity studies: Promising candidates identified from in vitro screening must be evaluated in animal models of tuberculosis to assess their pharmacokinetic properties, in vivo efficacy, and toxicity profiles.
-
Activity against resistant strains: A critical area of investigation is the activity of novel this compound analogs against clinical isolates of MDR and XDR M. tuberculosis.
By leveraging the insights from SAR studies and employing modern drug discovery methodologies, the this compound scaffold holds considerable promise for the development of the next generation of antitubercular therapeutics.
References
The Discovery and Early Investigation of Salinazid: An Antitubercular Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a Schiff base derivative of the cornerstone antitubercular drug isoniazid (INH), emerged in the mid-20th century as part of a broader effort to enhance the therapeutic properties of existing antibiotics. This technical guide provides a comprehensive overview of the discovery, synthesis, and early-stage evaluation of this compound as a potential agent against Mycobacterium tuberculosis. While the initial promise of this compound did not lead to its widespread clinical use, a retrospective analysis of its development offers valuable insights into early antibiotic research and the enduring challenge of combating tuberculosis.
Discovery and Synthesis
This compound, chemically known as N'-(salicylidene)isonicotinohydrazide, was first synthesized in the early 1950s. The synthesis, a relatively straightforward condensation reaction, was reported by Hart et al. in 1954. The rationale behind its creation was to modify the isoniazid molecule with the aim of improving its therapeutic index, potentially by altering its solubility, stability, or interaction with biological targets.
Experimental Protocol: Synthesis of this compound
-
Dissolution of Reactants: Equimolar amounts of isoniazid and salicylaldehyde are dissolved in a suitable solvent, typically ethanol or a similar alcohol, to facilitate the reaction.
-
Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to the mixture to protonate the carbonyl oxygen of the salicylaldehyde, thereby increasing its electrophilicity and promoting the nucleophilic attack by the terminal nitrogen of the isoniazid hydrazide.
-
Reaction Conditions: The reaction mixture is heated under reflux for a period of several hours to drive the condensation reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product, this compound, is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.
-
Characterization: The identity and purity of the synthesized this compound are confirmed using various analytical techniques, including melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The proposed mechanism of action for this compound as an antitubercular agent is analogous to that of its parent compound, isoniazid. It is believed to be a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, the resulting reactive species are thought to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity ultimately leads to bacterial cell death. The salicylidene moiety may influence the drug's uptake, metabolism, or interaction with the active site of the target enzymes.
Preclinical Evaluation
The initial preclinical evaluation of this compound in the 1950s demonstrated its in vitro activity against Mycobacterium tuberculosis. Bavin et al. reported on its tuberculostatic activity in 1955. However, a comprehensive search of publicly available scientific literature and historical archives did not yield specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC) values against various strains of M. tuberculosis or detailed pharmacokinetic parameters (Cmax, Tmax, half-life) from animal studies.
For the purpose of providing a contextual framework, the following table summarizes typical MIC values for the parent drug, isoniazid, against the standard laboratory strain M. tuberculosis H37Rv. It is important to note that these values are for isoniazid and not this compound, and are provided here for illustrative purposes only.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Isoniazid against M. tuberculosis H37Rv
| Compound | Strain | MIC Range (µg/mL) |
| Isoniazid | M. tuberculosis H37Rv | 0.02 - 0.2 |
Note: Data for this compound is not available in the reviewed literature.
Similarly, detailed pharmacokinetic data for this compound from early studies could not be located. The table below provides a general overview of the pharmacokinetic parameters of isoniazid in mice to offer a comparative perspective.
Table 2: Representative Pharmacokinetic Parameters of Isoniazid in Mice
| Parameter | Value |
| Cmax (Maximum Concentration) | 3-5 µg/mL |
| Tmax (Time to Maximum Concentration) | 0.5 - 1 hour |
| Half-life (t1/2) | 1 - 2 hours |
Note: Data for this compound is not available in the reviewed literature.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method for determining the MIC of an antitubercular agent is the broth microdilution method. A generalized protocol is as follows:
-
Preparation of Drug Solutions: A series of twofold dilutions of the test compound (e.g., this compound) are prepared in a suitable growth medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is prepared to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU) per milliliter.
-
Incubation: The drug dilutions in the microtiter plate are inoculated with the mycobacterial suspension. The plate is then incubated at 37°C for a period of 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator dye such as resazurin.
Clinical History
A thorough review of historical clinical trial databases and literature from the mid-20th century to the present did not reveal any evidence of this compound having entered formal clinical trials for the treatment of tuberculosis in humans. While many derivatives of isoniazid were synthesized and evaluated in preclinical models during that era, only a select few progressed to clinical development. The reasons for this compound not advancing to clinical trials are not explicitly documented but could be attributed to a variety of factors, including insufficient efficacy compared to isoniazid, unfavorable toxicity profiles in animal studies, or a strategic decision by researchers to focus on other more promising candidates.
Conclusion
This compound represents an early and logical step in the chemical modification of isoniazid to improve its antitubercular properties. Its synthesis and initial in vitro evaluation in the 1950s were part of a vibrant period of antibiotic discovery. However, the lack of publicly available, detailed preclinical data and the absence of any recorded clinical trials suggest that this compound did not demonstrate a significant enough advantage over isoniazid to warrant further development as an antitubercular drug. Despite this, the study of such historical compounds provides a valuable lens through which to view the evolution of drug discovery and the persistent challenges in developing new therapies for tuberculosis. The principles of its synthesis and proposed mechanism of action continue to be relevant in the ongoing search for novel antitubercular agents.
Methodological & Application
Application Notes and Protocol for the Synthesis of Salinazid via Condensation Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, also known as N'-salicylideneisonicotinohydrazide, is a Schiff base derived from the condensation of isoniazid and salicylaldehyde. Isoniazid is a primary drug used in the treatment of tuberculosis. The modification of isoniazid to form Schiff bases like this compound has been an area of interest in medicinal chemistry to develop new derivatives with potentially enhanced or modified biological activities. This document provides a detailed protocol for the synthesis of this compound via a condensation reaction, intended for use by researchers in organic and medicinal chemistry.
Principle of the Reaction
The synthesis of this compound is achieved through a condensation reaction between the hydrazide functional group of isoniazid and the aldehyde functional group of salicylaldehyde. The reaction is typically carried out in an alcoholic solvent, such as ethanol, under reflux conditions. A catalytic amount of acid, like glacial acetic acid, can be used to facilitate the reaction. The final product precipitates from the reaction mixture upon cooling and can be further purified by recrystallization.
Experimental Protocol
Materials and Equipment:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Salicylaldehyde (2-Hydroxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.37 g (10 mmol) of isoniazid in 30 mL of absolute ethanol. Stir the mixture until the isoniazid is completely dissolved. To this solution, add 1.22 g (10 mmol) of salicylaldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. As the solution cools, a crystalline precipitate of this compound will form. For complete crystallization, the flask can be placed in an ice bath for 30 minutes.
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Purification (Optional): For higher purity, the crude this compound can be recrystallized from hot ethanol. Dissolve the product in a minimum amount of boiling ethanol and then allow it to cool slowly to room temperature to form crystals.
-
Characterization: Determine the melting point of the dried product and characterize its structure using spectroscopic methods such as FT-IR and NMR. A typical yield for this reaction is in the range of 85-95%.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| Isoniazid | C₆H₇N₃O | 137.14 | 1 |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1 |
| This compound | C₁₃H₁₁N₃O₂ | 241.25 | 1 |
Table 2: Characterization Data for this compound
| Property | Expected Value |
| Appearance | Crystalline solid |
| Melting Point | 232-233 °C[1] |
| FT-IR (cm⁻¹) | |
| O-H stretch | ~3400-3200 (broad) |
| N-H stretch | ~3200-3100 |
| C=O stretch (amide) | ~1660-1680 |
| C=N stretch (imine) | ~1620-1640 |
| Aromatic C=C stretch | ~1600, 1490, 1450 |
| ¹H NMR (DMSO-d₆, δ ppm) | |
| -OH (phenolic) | ~11.0-12.0 (singlet) |
| -NH (amide) | ~10.0-11.0 (singlet) |
| Aromatic protons | ~6.8-8.8 (multiplets) |
| -CH=N (imine) | ~8.5 (singlet) |
| ¹³C NMR (DMSO-d₆, δ ppm) | |
| C=O (amide) | ~160-165 |
| C=N (imine) | ~145-150 |
| Aromatic carbons | ~115-160 |
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Chemical reaction for this compound synthesis.
References
High-Yield Synthesis of Salinazid and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-yield synthesis of Salinazid and its derivatives, compounds of significant interest for their therapeutic potential, including antitubercular and anticancer activities. The methodologies presented herein focus on efficient synthesis strategies, including microwave-assisted reactions, to maximize yields and reduce reaction times.
Introduction
This compound, the isonicotinoyl hydrazone of salicylaldehyde, is a well-established antitubercular agent. Its mechanism of action is primarily attributed to the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis, a critical component of the bacterial cell wall.[1] Beyond its use in tuberculosis treatment, derivatives of this compound, particularly other hydrazones, have demonstrated promising anticancer properties. These derivatives can induce cytotoxicity in various cancer cell lines, with some acting as potent disruptors of microtubule dynamics, leading to cell cycle arrest and apoptosis. This document outlines optimized synthesis protocols for this compound and selected anticancer derivatives, presents quantitative data for yield and biological activity, and visualizes the key chemical and biological pathways.
Data Presentation
Table 1: Synthesis Yields of this compound and Derivatives
| Compound | Synthesis Method | Reaction Time | Yield (%) | Reference |
| This compound | Conventional Reflux | 6 - 8 hours | ~95 | Generic protocol |
| This compound | Microwave-Assisted | 10 - 20 minutes | >98 | General method for isoniazid hydrazones |
| Dimethoxy Salicylaldehyde Benzoylhydrazone | Conventional Reflux | Not specified | High | Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity |
| Phenylacetic Acid Hydrazones | Microwave-Assisted | 7 minutes | 76 - 95 | Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid |
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Derivative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-methoxy-salicylaldehyde isonicotinoylhydrazone | Various human tumor cell lines | Potent activity | Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents |
| Dimethoxy salicylaldehyde benzoylhydrazone analogs | Leukemic cell lines (BV-173, K-562, SKW-3, AR-230, HL-60) | Low micro- to nanomolar | Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity |
| Dimethoxy salicylaldehyde benzoylhydrazone analogs | Breast adenocarcinoma (MCF-7) | Low micro- to nanomolar | Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity |
Experimental Protocols
Protocol 1: High-Yield Microwave-Assisted Synthesis of this compound
This protocol describes a rapid and efficient method for the synthesis of this compound via a microwave-assisted condensation reaction.
Materials:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, dissolve isoniazid (1 mmol) in a minimal amount of ethanol.
-
Add salicylaldehyde (1 mmol) to the solution.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 85°C with a power of 100-150 W for 10-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction vessel to cool to room temperature.
-
The crystalline product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the purified this compound in a vacuum oven.
Expected Yield: >98%
Protocol 2: Synthesis of Salicylaldehyde Benzoylhydrazone Derivatives with Anticancer Activity
This protocol outlines the synthesis of salicylaldehyde benzoylhydrazone derivatives, which have shown significant cytotoxic effects against various cancer cell lines.
Materials:
-
Substituted Salicylaldehyde (e.g., 3-methoxysalicylaldehyde)
-
Substituted Benzhydrazide (e.g., 4-methoxybenzhydrazide)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the substituted salicylaldehyde (1 mmol) in ethanol in a round-bottom flask.
-
Add the substituted benzhydrazide (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration.
-
Recrystallize the solid from ethanol to obtain the pure hydrazone derivative.
-
Dry the product under vacuum.
Visualizations
Diagram 1: Synthesis of this compound
Caption: General synthesis pathway for this compound.
Diagram 2: Antitubercular Mechanism of this compound
References
Application Notes and Protocols: In Vitro Anti-tuberculosis Activity Assay for Salinazid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salinazid, a Schiff base derivative of isoniazid (INH), is a compound of interest for anti-tuberculosis (TB) drug development. Its structural modification aims to overcome some of the limitations of isoniazid, such as metabolic inactivation by N-acetylation.[1] This document provides detailed protocols for assessing the in vitro anti-tuberculosis activity of this compound, focusing on the determination of its Minimum Inhibitory Concentration (MIC). The methodologies are based on established and widely used assays for screening potential anti-TB agents.
Principle of the Assay
The primary method to evaluate the in vitro anti-mycobacterial activity of a compound is by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that inhibits the visible growth of Mycobacterium tuberculosis. The most common methods for MIC determination are broth microdilution assays, which are amenable to high-throughput screening. This protocol will focus on the Microplate Alamar Blue Assay (MABA), a colorimetric method that uses the redox indicator resazurin to assess cell viability.[2] In viable, metabolically active mycobacteria, resazurin (blue) is reduced to resorufin (pink).
Data Presentation
The quantitative results of the anti-tuberculosis activity assays should be summarized for clear interpretation and comparison.
Table 1: In Vitro Anti-tuberculosis Activity of this compound against M. tuberculosis
| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) |
| This compound | H37Rv (ATCC 27294) | [Experimental Value] | [Experimental Value] |
| INH-Resistant (katG mutant) | [Experimental Value] | [Experimental Value] | |
| INH-Resistant (inhA mutant) | [Experimental Value] | [Experimental Value] | |
| Isoniazid (Control) | H37Rv (ATCC 27294) | 0.015 - 0.06 | 0.11 - 0.44 |
| INH-Resistant (katG mutant) | > 1.0 | > 7.3 | |
| INH-Resistant (inhA mutant) | 0.125 - 0.5 | 0.91 - 3.65 |
Note: MIC values for this compound are to be determined experimentally. Isoniazid values are provided as typical reference ranges.
Experimental Protocols
Protocol 1: Microplate Alamar Blue Assay (MABA)
This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv and resistant strains.
Materials:
-
This compound (powder)
-
Isoniazid (positive control)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Mycobacterium tuberculosis strains (e.g., H37Rv, INH-resistant strains)
-
Sterile 96-well, flat-bottom microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile tubes for serial dilutions
-
Incubator (37°C)
-
Biosafety Cabinet (Class II or III)
Procedure:
-
Preparation of Compound Stock Solutions:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of Isoniazid in sterile water or DMSO.
-
Further dilutions are made in Middlebrook 7H9 broth.
-
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:20 in 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL in the assay wells.[3]
-
-
Assay Plate Setup:
-
Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the appropriate this compound working solution to the first well of a row.
-
Perform two-fold serial dilutions by transferring 100 µL from each well to the subsequent well. Discard the final 100 µL.
-
Include control wells:
-
Positive Control: Isoniazid serial dilutions.
-
Growth Control: Wells with mycobacteria and no compound.
-
Sterility Control: Wells with broth only.
-
-
Add 100 µL of the prepared mycobacterial inoculum to each test and control well (except the sterility control).
-
-
Incubation:
-
Seal the plates with a plate sealer or place them in a humidified container.
-
Incubate at 37°C for 5-7 days.[3]
-
-
Addition of Resazurin and Reading of Results:
-
After incubation, add 30 µL of the 0.02% resazurin solution to each well.[2]
-
Re-incubate the plates at 37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Proposed Mechanism of Action of this compound
This compound, as an isoniazid derivative, is likely a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then targets the enoyl-acyl carrier protein reductase, InhA, leading to the inhibition of mycolic acid synthesis and subsequent cell death.
References
- 1. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Screening of Salinazid Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a derivative of salicylic acid and isoniazid, has been investigated for a range of biological activities. While its role as an antitubercular agent is established, its potential as an anticancer agent is an emerging area of interest. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. Due to the limited availability of direct cytotoxicity data for this compound in the public domain, this application note also presents data on related salicylanilide derivatives to provide a contextual framework for its potential efficacy. Furthermore, we propose potential mechanisms of action, including the induction of apoptosis, cell cycle arrest, and generation of reactive oxygen species (ROS), based on the activity of structurally related compounds.
Data Presentation: Cytotoxicity of Salicylanilide Derivatives
While specific IC50 values for this compound against a broad panel of cancer cell lines are not extensively documented, the broader class of salicylanilides has demonstrated notable anticancer activity. The following table summarizes the 50% inhibitory concentration (IC50) values for selected salicylanilide derivatives against various human cancer cell lines, offering a comparative basis for the potential cytotoxic effects of this compound.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Niclosamide | MDA-MB-231 | Breast Cancer | 1.5 | [1] |
| Niclosamide | HMC1-8 | Breast Cancer | 2.0 | [1] |
| Niclosamide | MCF-7 | Breast Cancer | 2.5 | [1] |
| IMD-0354 | MDAMB-231 | Breast Cancer | <10 | [1] |
| IMD-0354 | HMC1-8 | Breast Cancer | <10 | [1] |
| IMD-0354 | MCF-7 | Breast Cancer | <10 | |
| Rafoxanide | Various | - | Not Specified |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
References
Application Notes: The Role of Salinazid and Isoniazid in Mycobacterial Drug Resistance Studies
Introduction
Isoniazid (INH), a cornerstone of tuberculosis (TB) therapy since 1952, remains a critical first-line drug in treating infections caused by Mycobacterium tuberculosis[1][2]. Salinazid, a derivative of isoniazid, is studied under similar principles due to their shared mechanism of action. Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its bactericidal effect[1][3][4]. This activation is catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid subsequently inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell death.
The emergence of multidrug-resistant TB (MDR-TB), defined by resistance to at least isoniazid and rifampicin, poses a significant global health threat. Therefore, understanding the mechanisms by which M. tuberculosis develops resistance to isoniazid is paramount for developing new diagnostic tools and therapeutic strategies. These application notes provide researchers, scientists, and drug development professionals with an overview of isoniazid's mechanism, the pathways of resistance, and detailed protocols for studying these phenomena in a laboratory setting.
Mechanism of Action and Resistance Pathways
Isoniazid's efficacy is dependent on its conversion to a toxic agent within the bacterium. Resistance primarily emerges when this activation or the subsequent target interaction is disrupted, most commonly through genetic mutations.
-
Activation Pathway : Isoniazid enters the mycobacterium and is activated by the KatG enzyme, a process that can be influenced by endogenous factors like hydrogen peroxide or superoxide. The activation transforms INH into a reactive species, likely an isonicotinoyl radical. This radical then covalently binds with the cofactor nicotinamide adenine dinucleotide (NAD⁺/NADH) to form an INH-NAD adduct.
-
Target Inhibition : The INH-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, an enzyme encoded by the inhA gene. This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for synthesizing the long-chain mycolic acids that are unique and essential to the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, resulting in bacterial cell death.
-
Resistance Mechanisms :
-
katG Gene Mutations : The most prevalent mechanism of high-level isoniazid resistance involves mutations in the katG gene.. The S315T substitution is found in a majority of INH-resistant clinical isolates. These mutations reduce the efficiency of or completely abolish the catalase-peroxidase activity required to activate the INH prodrug.
-
inhA Promoter Mutations : Low-level resistance is commonly associated with mutations in the promoter region of the inhA gene. These mutations lead to the overexpression of the InhA enzyme, which effectively titrates the available INH-NAD adduct, requiring higher drug concentrations to achieve inhibition.
-
Other Mutations : Less frequently, mutations in other genes such as ahpC (often compensating for loss of KatG function) and ndh have been associated with isoniazid resistance.
-
Signaling Pathway Diagram
Caption: Isoniazid activation pathway and primary mechanisms of drug resistance in Mycobacterium.
Quantitative Data on Isoniazid Resistance
The level of resistance to isoniazid is strongly correlated with the specific underlying genetic mutation. This relationship is critical for both clinical diagnosis and for research into novel drug development.
| Gene | Common Mutation(s) | Consequence | INH Resistance Level | Typical MIC (μg/mL) |
| katG | S315T, other missense mutations, deletions | Reduced or abolished activation of the INH prodrug. | High | > 1.0 |
| inhA (promoter) | -15C→T | Overexpression of the InhA target enzyme. | Low | 0.2 - 1.0 |
| inhA (coding region) | S94A | Altered binding affinity of the INH-NAD adduct to the InhA target. | Low to Moderate | 0.2 - 1.0 |
| ahpC (intergenic region) | Various | Often compensatory for katG mutations, mitigating fitness loss. | N/A (Compensatory) | Varies |
Note: MIC (Minimum Inhibitory Concentration) values are approximate. Susceptible strains typically have an MIC of <0.1 μg/mL.
Experimental Protocols
Studying isoniazid resistance involves a combination of phenotypic susceptibility testing and genotypic analysis to identify resistance-conferring mutations.
Protocol 1: Phenotypic Drug Susceptibility Testing (DST) via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of isoniazid for a given mycobacterial isolate.
Materials:
-
Mycobacterial culture (M. tuberculosis, M. smegmatis, etc.)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Isoniazid stock solution (sterile)
-
96-well microtiter plates (sterile)
-
Incubator (37°C)
-
Plate reader or manual reading mirror
Methodology:
-
Inoculum Preparation: a. Grow mycobacteria in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). b. Adjust the culture density with fresh broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Prepare a final inoculum by diluting this suspension 1:100 in 7H9 broth.
-
Drug Dilution Series: a. Prepare a serial two-fold dilution of isoniazid in 7H9 broth directly in the 96-well plate. Typical concentration ranges for testing span from 0.015 to 8.0 µg/mL. b. Add 100 µL of the appropriate drug concentration to each well. c. Include a drug-free well as a positive control for growth and a sterile broth well as a negative control.
-
Inoculation: a. Add 100 µL of the final bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubation: a. Seal the plate (e.g., with parafilm) to prevent evaporation and contamination. b. Incubate at 37°C for 7-14 days for M. tuberculosis (or 2-3 days for faster-growing species like M. smegmatis).
-
Reading Results: a. The MIC is defined as the lowest concentration of isoniazid that completely inhibits visible growth of the mycobacteria. b. Growth can be assessed visually using a reading mirror or quantitatively by measuring the optical density at 600 nm with a plate reader.
Protocol 2: Genotypic Analysis of Resistance Mutations via PCR and DNA Sequencing
This protocol identifies mutations in key genes associated with isoniazid resistance (katG, inhA).
Materials:
-
Mycobacterial genomic DNA extract
-
PCR primers specific for the katG gene (targeting codon 315) and the inhA promoter region
-
Taq DNA polymerase and dNTPs
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service or in-house sequencer
Methodology:
-
Genomic DNA Extraction: a. Isolate high-quality genomic DNA from the mycobacterial culture using a commercial kit or a standard heat-lysis/bead-beating protocol.
-
PCR Amplification: a. Set up PCR reactions to amplify the target regions. For katG, design primers to amplify a ~200-400 bp fragment surrounding codon 315. For inhA, amplify the promoter region. b. A typical PCR cycle: 95°C for 5 min, followed by 30-35 cycles of (95°C for 30s, 55-60°C for 30s, 72°C for 45s), and a final extension at 72°C for 7 min.
-
Verification of Amplicon: a. Run a small volume of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
DNA Sequencing: a. Purify the remaining PCR product using a PCR cleanup kit. b. Send the purified product for Sanger sequencing using one of the PCR primers. For higher throughput or whole-genome analysis, prepare DNA libraries for Next-Generation Sequencing (NGS).
-
Sequence Analysis: a. Align the obtained sequence with the wild-type reference sequence (e.g., from M. tuberculosis H37Rv). b. Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions. For example, check for a G→C transversion at codon 315 of katG (resulting in an S315T amino acid change) or a C→T transition at position -15 of the inhA promoter.
Experimental Workflow Diagram
Caption: A generalized workflow for the investigation of isoniazid resistance in mycobacteria.
References
- 1. The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Salinazid as a Research Tool in Tuberculosis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a chemical complex of isoniazid (INH) and para-aminosalicylic acid (PAS), presents a unique dual-pronged approach to targeting Mycobacterium tuberculosis (M. tb). This document provides detailed application notes and protocols for utilizing this compound as a research tool in tuberculosis (TB) studies. It is designed to assist researchers in investigating its mechanism of action, determining its efficacy against various M. tb strains, and exploring its potential immunomodulatory effects.
Mechanism of Action
This compound combines the mechanisms of its two constituent compounds. The isoniazid component targets mycolic acid synthesis, essential for the mycobacterial cell wall, while the para-aminosalicylic acid component inhibits folate synthesis.
-
Isoniazid (INH) Component: INH is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of INH, the isonicotinoyl radical, covalently binds to NAD+ to form an INH-NAD adduct. This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis. Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[1][2]
-
Para-aminosalicylic acid (PAS) Component: PAS acts as a competitive inhibitor in the folate biosynthesis pathway. It is a structural analog of para-aminobenzoic acid (PABA), a precursor for folate synthesis. By competing with PABA for the enzyme dihydropteroate synthase (DHPS), PAS disrupts the production of dihydrofolate, a crucial cofactor for DNA and RNA synthesis.
Quantitative Data
The following tables summarize the available quantitative data for this compound (Pasiniazid) against Mycobacterium tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) of Pasiniazid against Isoniazid-Resistant M. tuberculosis Isolates
| Genotype of INH-Resistant Isolates | Number of Isolates | Pasiniazid Resistant Isolates (%) |
| katG mutations | 46 | 13.0 |
| inhA promoter mutations | 11 | 9.1 |
| oxyR-ahpC intergenic region mutations | 6 | 0 |
| Total | 63 | 11.1 |
Data from a study on clinical isolates in China.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is adapted for determining the MIC of this compound against M. tuberculosis.
Materials:
-
M. tuberculosis culture (e.g., H37Rv or clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Sterile microcentrifuge tubes
-
Incubator at 37°C
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0 (approximately 1-5 x 10^7 CFU/mL).
-
Dilute the adjusted suspension 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution in 7H9 broth in sterile microcentrifuge tubes. The final concentrations should typically range from 0.06 to 64 µg/mL.
-
-
Assay Setup:
-
Add 100 µL of 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL to the subsequent wells.
-
The last well in each row should serve as a drug-free control (containing only broth and inoculum). A well with broth only should be included as a sterility control.
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate at 37°C for 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.
-
Protocol 2: In Vitro InhA Enzyme Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory activity of this compound against the InhA enzyme. Note: Specific IC50 or Ki values for this compound are not currently available in the literature; this protocol can be used to generate such data.
Materials:
-
Purified recombinant InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
DD-CoA (2-trans-dodecenoyl-CoA) or other suitable InhA substrate
-
This compound stock solution
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare fresh solutions of NADH and DD-CoA in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Reaction:
-
In a cuvette, combine the assay buffer, a fixed concentration of NADH, and a fixed concentration of DD-CoA.
-
Add varying concentrations of this compound to different cuvettes. Include a control with no inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction by adding a fixed amount of the InhA enzyme to the cuvette.
-
-
Data Acquisition:
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Record the initial velocity of the reaction for each this compound concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of InhA activity, by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (DD-CoA) and the inhibitor (this compound) and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
-
Signaling Pathways and Workflows
Dual Mechanism of Action of this compound
Caption: Dual mechanism of this compound targeting both mycolic acid and folate synthesis.
Experimental Workflow for this compound Evaluation
Caption: A general experimental workflow for the in vitro evaluation of this compound.
Potential Modulation of Host Cell Signaling by this compound
M. tuberculosis infection is known to modulate host cell signaling pathways such as NF-κB and MAPK to promote its survival. While the direct effects of this compound on these pathways are not yet elucidated, its action against the bacteria could indirectly influence these signaling cascades. The following diagram illustrates the general interplay of these pathways during infection, which can serve as a basis for investigating the immunomodulatory effects of this compound.
Caption: Potential indirect influence of this compound on host macrophage signaling pathways.
Conclusion and Future Directions
This compound holds promise as a research tool and a potential therapeutic agent due to its dual mechanism of action, which may be effective against drug-resistant strains of M. tuberculosis. The provided protocols offer a starting point for its in-depth investigation. Future research should focus on determining the specific inhibitory kinetics of this compound against InhA, elucidating its precise effects on the folate pathway as a single molecule, and exploring its direct and indirect immunomodulatory effects on host cells during infection. Such studies will be crucial for fully understanding its potential in the fight against tuberculosis.
References
Application Notes and Protocols for In Vivo Studies of Salinazid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a Schiff base derived from the condensation of isoniazid and salicylaldehyde, is a compound of interest for its potential therapeutic activities. Primarily investigated for its antitubercular properties, this compound is believed to act similarly to its parent compound, isoniazid, by inhibiting the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1] Recent research has also suggested potential anticancer activities of this compound and related salicylaldehyde hydrazone derivatives, opening new avenues for its application in oncology research.
These application notes provide a comprehensive overview of the formulation, administration, and experimental protocols for the in vivo evaluation of this compound in animal models for both antituberculosis and anticancer studies.
Physicochemical Properties and Formulation
This compound is characterized by its limited aqueous solubility, which necessitates careful consideration for in vivo formulation to ensure adequate bioavailability.
Solubility Profile:
-
Aqueous Solubility: Poor
-
Solubility in Organic Solvents: Soluble in Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
-
Recommended Vehicle for In Vivo Studies: A common and effective vehicle for administering this compound to animals is a mixture of DMSO and Polyethylene glycol (PEG). A suggested starting formulation is 5% DMSO, 30% PEG300, and 65% sterile saline or water for injection. It is crucial to perform a small-scale solubility test with the specific batch of this compound and vehicle to ensure complete dissolution before administration. For oral administration, suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) can also be considered.
Data Presentation: Pharmacokinetic Parameters
While specific pharmacokinetic data for this compound in animal models is not extensively available in publicly accessible literature, the pharmacokinetic profile of its parent compound, isoniazid, can provide a useful reference for study design. The following table summarizes key pharmacokinetic parameters for isoniazid in rats and rabbits. Researchers should perform pharmacokinetic studies for this compound to determine its specific profile.
| Parameter | Isoniazid in Rats (Oral Administration) | Isoniazid in Rabbits (Oral Administration) | This compound (Data Not Available) |
| Dose | 10 mg/kg | 50 mg/kg | - |
| Cmax (µg/mL) | ~ 5 | ~ 15 | - |
| Tmax (h) | ~ 1 | ~ 1 | - |
| AUC (µg·h/mL) | ~ 15 | ~ 50 | - |
| Half-life (h) | ~ 1.5 | ~ 2 | - |
Note: This data is for Isoniazid and should be used as a preliminary guide only. The lipophilicity of this compound may alter its pharmacokinetic profile compared to Isoniazid.
Experimental Protocols
Antituberculosis Efficacy Study in a Murine Model
This protocol describes a common method to assess the in vivo antitubercular activity of this compound in a mouse model of tuberculosis.
1. Animal Model:
-
Species: BALB/c mice, 6-8 weeks old, female.
-
Infection: Intravenous (IV) or aerosol infection with a standardized inoculum of Mycobacterium tuberculosis H37Rv (e.g., 1 x 10^5 Colony Forming Units [CFU]).
2. Formulation and Administration:
-
Preparation: Prepare a stock solution of this compound in 100% DMSO. For daily dosing, dilute the stock solution with a vehicle of 30% PEG300 and 65% sterile saline to achieve the final desired concentration and a DMSO concentration of 5% or less.
-
Dose: Based on effective doses of related compounds, a starting dose range of 25-100 mg/kg body weight is recommended. A dose-response study should be conducted.
-
Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection.
-
Dosing Schedule: Once daily for 4-6 weeks, starting 1-2 weeks post-infection.
3. Experimental Groups:
-
Group 1: Uninfected, untreated control.
-
Group 2: Infected, vehicle control.
-
Group 3: Infected, treated with a standard-of-care drug (e.g., Isoniazid at 25 mg/kg).
-
Group 4-6: Infected, treated with this compound at varying doses (e.g., 25, 50, 100 mg/kg).
4. Efficacy Assessment:
-
Primary Endpoint: Bacterial load (CFU) in the lungs and spleen at the end of the treatment period.
-
Procedure: At selected time points, humanely euthanize a subset of mice from each group. Aseptically remove the lungs and spleen, homogenize the tissues in sterile saline with 0.05% Tween 80, and plate serial dilutions on Middlebrook 7H11 agar plates. Incubate at 37°C for 3-4 weeks and count the colonies to determine the CFU per organ.
-
Secondary Endpoint: Change in body weight throughout the study as an indicator of animal health.
5. Workflow Diagram:
Anticancer Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anticancer potential of this compound in a human tumor xenograft model.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneous (s.c.) injection of a human cancer cell line (e.g., A549 lung cancer cells, which are known to have constitutively active STAT3) into the flank of each mouse.
2. Formulation and Administration:
-
Preparation: Formulate this compound as described in the antituberculosis protocol.
-
Dose: A starting dose range of 50-200 mg/kg body weight can be explored.
-
Route of Administration: Intraperitoneal (IP) injection or oral gavage (PO).
-
Dosing Schedule: Once daily or every other day, commencing when tumors reach a palpable size (e.g., 100-200 mm³).
3. Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (a standard chemotherapeutic agent for the chosen cell line).
-
Group 3-5: this compound at varying doses.
4. Efficacy Assessment:
-
Primary Endpoint: Tumor volume, measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Secondary Endpoints:
-
Final tumor weight at the end of the study.
-
Body weight of the animals.
-
Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and for the target signaling pathway (e.g., phosphorylated STAT3).
-
5. Signaling Pathway Diagram:
The potential anticancer mechanism of this compound may involve the inhibition of the STAT3 signaling pathway, a mechanism reported for other salicylanilide derivatives.
Toxicity and Safety Considerations
-
Acute Toxicity: this compound is classified as harmful if swallowed. Preliminary acute toxicity studies are recommended to determine the maximum tolerated dose (MTD) in the chosen animal model and for the specific formulation.
-
Clinical Observations: Animals should be monitored daily for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart, lungs) should be collected for histopathological analysis to assess any potential organ toxicity.
Conclusion
This compound is a promising compound with potential applications in both infectious diseases and oncology. The protocols and information provided herein offer a framework for researchers to design and conduct robust in vivo animal studies to further elucidate its therapeutic potential. Careful consideration of its formulation due to low aqueous solubility is paramount for successful in vivo evaluation. Further studies are warranted to establish a comprehensive pharmacokinetic and safety profile of this compound.
References
Application Notes and Protocols for the Spectroscopic Analysis of Salinazid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic analysis of Salinazid (N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide), a compound of interest in medicinal chemistry. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with comprehensive protocols for acquiring this data.
Spectroscopic Data Summary
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Below is a summary of the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.5 | s | 1H | -OH (phenolic) |
| ~11.0 | s | 1H | -NH (amide) |
| ~8.8 | d | 2H | Protons ortho to Pyridine N |
| ~8.5 | s | 1H | -CH=N- (azomethine) |
| ~7.8 | d | 2H | Protons meta to Pyridine N |
| ~7.6 | d | 1H | Aromatic H (salicyl) |
| ~7.3 | t | 1H | Aromatic H (salicyl) |
| ~6.9 | m | 2H | Aromatic H (salicyl) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide) |
| ~160 | C-OH (phenolic) |
| ~150 | Pyridine C (ortho to N) |
| ~148 | C=N (azomethine) |
| ~140 | Pyridine C (para to N) |
| ~132 | Aromatic CH (salicyl) |
| ~130 | Aromatic C (salicyl) |
| ~122 | Pyridine CH (meta to N) |
| ~120 | Aromatic CH (salicyl) |
| ~118 | Aromatic CH (salicyl) |
| ~116 | Aromatic CH (salicyl) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in this compound.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400-3200 | Broad | O-H stretch | Phenolic -OH |
| 3200-3100 | Medium | N-H stretch | Amide N-H |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~1660 | Strong | C=O stretch | Amide C=O (Amide I) |
| ~1620 | Strong | C=N stretch | Azomethine C=N |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic rings |
| ~1550 | Medium | N-H bend | Amide N-H (Amide II) |
| ~1280 | Strong | C-O stretch | Phenolic C-O |
Mass Spectrometry (MS) Data
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 241 | [M]⁺, Molecular ion |
| 122 | [C₇H₆NO]⁺, Fragment corresponding to the salicylidene imine moiety |
| 120 | [C₆H₄N₂O]⁺, Fragment from cleavage of the N-N bond |
| 106 | [C₆H₄N₂]⁺, Fragment corresponding to the isonicotinoyl moiety |
| 92 | [C₆H₆N]⁺, Pyridyl fragment |
| 78 | [C₅H₄N]⁺, Pyridine fragment |
Experimental Protocols
The following are detailed protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
IR Spectroscopy Protocol
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample compartment.
-
Acquire the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing:
-
Perform a background correction.
-
Identify and label the major absorption bands in the spectrum.
-
Mass Spectrometry Protocol
Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration compound.
-
Set the ionization source parameters (e.g., for ESI: capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) as the precursor ion and acquire the product ion spectrum.
-
-
Data Processing:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions.
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic techniques in elucidating the structure of this compound.
Application Notes and Protocols for the Chromatographic Purification of Synthesized Salinazid
Introduction
Salinazid, a Schiff base derived from the condensation of isoniazid and salicylaldehyde, is a compound of significant interest in medicinal chemistry, particularly for its potential antitubercular activity. The synthesis of this compound yields a crude product that contains unreacted starting materials, by-products, and other impurities. Therefore, effective purification is a critical step to obtain this compound of high purity, which is essential for accurate biological evaluation and potential drug development. This document provides detailed protocols for the chromatographic purification of synthesized this compound using flash column chromatography and subsequent purity analysis by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
1. Flash Column Chromatography Purification of this compound
This protocol outlines the purification of crude this compound using silica gel flash column chromatography. The method is designed to separate the desired product from less polar and more polar impurities.
-
Materials and Equipment:
-
Crude synthesized this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for deactivation of silica gel)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
-
Procedure:
-
Preparation of the Mobile Phase: Prepare a series of n-hexane and ethyl acetate mixtures with increasing polarity (e.g., 9:1, 8:2, 7:3, 1:1 v/v). These will be used for the gradient elution.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 n-hexane:ethyl acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial mobile phase through it until the pack is stable and the eluent runs clear. Do not let the solvent level drop below the top of the sand.
-
-
Sample Preparation and Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., acetone or dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin the elution with the least polar mobile phase (e.g., 9:1 n-hexane:ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered collection tubes.
-
Gradually increase the polarity of the mobile phase by switching to solvent mixtures with a higher proportion of ethyl acetate (e.g., 8:2, then 7:3, and so on). A suggested gradient is outlined in the data table below.
-
-
Fraction Monitoring by TLC:
-
Spot aliquots from each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 7:3 n-hexane:ethyl acetate).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions that contain the pure this compound spot with a consistent Rf value.
-
-
Isolation of Pure this compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the yield and assess the purity by HPLC.
-
-
2. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol describes a reversed-phase HPLC method for determining the purity of the purified this compound.
-
Instrumentation and Conditions:
-
HPLC system with a UV detector
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: See table below
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm[1]
-
Column Temperature: 25 °C
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase (e.g., 50:50 Water:Acetonitrile) at a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare a solution of the purified this compound from the column chromatography in the mobile phase at a similar concentration to the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Determine the purity of the sample by calculating the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Data Presentation
Table 1: Flash Column Chromatography Elution Profile and Results
| Fraction Numbers | Mobile Phase (n-Hexane:Ethyl Acetate, v/v) | Volume (mL) | Compounds Eluted (Monitored by TLC) | Purity (%) | Yield (%) |
| 1-5 | 9:1 | 100 | Non-polar impurities | - | - |
| 6-10 | 8:2 | 100 | Trace impurities | - | - |
| 11-25 | 7:3 | 300 | This compound | >98 | \multirow{2}{*}{85} |
| 26-30 | 7:3 | 100 | This compound with minor impurities | - | |
| 31-35 | 1:1 | 100 | Polar impurities | - | - |
Table 2: HPLC Method Parameters and Validation Summary
| Parameter | Condition/Result |
| Chromatographic Conditions | |
| Column | C18, 5 µm, 4.6 x 250 mm[1] |
| Mobile Phase | A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm[1] |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Linearity (R²) | >0.999 |
| Precision (%RSD) | <2% |
| Accuracy (Recovery %) | 98-102% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Retention Time of this compound | Approx. 12.5 min |
Visualization
Caption: Workflow for the synthesis, purification, and analysis of this compound.
The protocols provided herein offer a comprehensive guide for the effective purification of synthesized this compound using flash column chromatography and subsequent purity verification by HPLC. The detailed methodologies, coupled with the structured data presentation, are intended to support researchers, scientists, and drug development professionals in obtaining high-purity this compound for further studies. The use of a gradient elution in column chromatography allows for efficient separation of impurities, while the validated HPLC method ensures accurate determination of the final product's purity.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Salinazid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Salinazid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it a concern?
This compound exhibits low intrinsic aqueous solubility. At a physiological pH of 7.4, its solubility is reported to be greater than 36.2 µg/mL.[1] This poor solubility can pose significant challenges for its formulation into effective oral dosage forms, potentially leading to low bioavailability.
Q2: What are the most promising strategies to improve the aqueous solubility of this compound?
Several techniques have shown promise for enhancing the solubility of this compound. These include the formation of cyclodextrin inclusion complexes, salt formation, the use of co-solvents, and the preparation of solid dispersions. Each method offers distinct advantages and may be suitable for different formulation goals.
Q3: How does pH affect the solubility and stability of this compound?
The solubility of this compound is pH-dependent. Studies have shown that its solubility is lower in a buffer at pH 7.4 compared to a more acidic buffer at pH 2.0.[2] However, extreme pH values, either acidic or basic, can lead to the degradation of pharmaceutical compounds through processes like hydrolysis.[3] Therefore, careful consideration of the pH of the formulation and its impact on both solubility and chemical stability is crucial.
Troubleshooting Guides
Cyclodextrin Inclusion Complexes
Issue: Low complexation efficiency or inconsistent solubility improvement.
-
Possible Cause 1: Incorrect stoichiometry. The molar ratio of this compound to cyclodextrin is critical for optimal complexation. For this compound, a 1:1 stoichiometric inclusion complex with 2-hydroxypropyl-β-cyclodextrin has been reported to be effective.[2]
-
Troubleshooting:
-
Verify the stoichiometry by performing a phase solubility study according to Higuchi and Connors.
-
Ensure accurate weighing and molar calculations of both this compound and the cyclodextrin.
-
-
Possible Cause 2: Inefficient preparation method. The method used to prepare the inclusion complex significantly impacts its formation and efficiency.
-
Troubleshooting:
-
Kneading Method: Ensure thorough mixing and the use of a minimal amount of a suitable solvent (e.g., ethanol-water mixture) to form a consistent paste.[4]
-
Co-precipitation Method: Ensure both this compound and cyclodextrin are fully dissolved in the chosen solvent before initiating precipitation. Slow cooling or the addition of an anti-solvent can improve crystal formation of the complex.
-
Ball-Milling: Optimize the milling time and speed to ensure sufficient energy input for solid-state complex formation.
-
-
Possible Cause 3: Presence of competing molecules. The presence of other excipients or ions in the formulation can sometimes interfere with the inclusion of this compound into the cyclodextrin cavity.
-
Troubleshooting:
-
Simplify the initial formulation to only this compound and the cyclodextrin to confirm complexation.
-
If other excipients are necessary, evaluate their potential for interaction with the cyclodextrin.
-
Salt Formation
Issue: Incongruent dissolution or conversion of the salt back to the free form.
-
Possible Cause 1: Unstable salt form. Not all salt forms of a drug are stable in an aqueous environment. For this compound, malonate and malate salts have been observed to dissolve incongruently and rapidly transform back to the pure drug.
-
Troubleshooting:
-
Select stable salt forms. This compound oxalate and acesulfame salts have been shown to be stable during aqueous dissolution experiments.
-
Characterize the solid state of the prepared salt using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm its crystalline form and stability.
-
-
Possible Cause 2: Inappropriate solvent system for crystallization. The choice of solvent is crucial for obtaining a stable crystalline salt.
-
Troubleshooting:
-
Experiment with a range of solvents and anti-solvents to find the optimal conditions for the crystallization of the desired salt form.
-
Control the rate of cooling and evaporation to promote the formation of well-defined, stable crystals.
-
Solid Dispersions
Issue: Physical instability of the amorphous form (crystallization upon storage).
-
Possible Cause 1: Incompatible polymer. The choice of polymer carrier is critical for stabilizing the amorphous state of this compound.
-
Troubleshooting:
-
Screen various hydrophilic polymers such as polyvinylpyrrolidone (PVP) (e.g., PVP K30) and polyethylene glycols (PEGs) (e.g., PEG 6000) to find a carrier that has good miscibility with this compound.
-
The addition of a plasticizer may be necessary to improve the miscibility and stability of the solid dispersion.
-
-
Possible Cause 2: Inefficient preparation method. The method of preparation can influence the degree of amorphization and the homogeneity of the dispersion.
-
Troubleshooting:
-
Solvent Evaporation Method: Ensure that both this compound and the polymer are completely dissolved in a common volatile solvent. Rapid removal of the solvent is crucial to prevent phase separation and crystallization.
-
Melting (Fusion) Method: Ensure that the processing temperature is high enough to melt the carrier and dissolve the drug completely, but not so high as to cause degradation of this compound or the polymer. Rapid cooling of the molten mixture is essential to lock the drug in an amorphous state.
-
-
Possible Cause 3: High drug loading. A high drug-to-polymer ratio can increase the tendency for crystallization.
-
Troubleshooting:
-
Start with a lower drug loading and gradually increase it to find the optimal ratio that maintains physical stability.
-
Characterize the solid dispersion at different drug loadings using PXRD and DSC to assess the presence of any crystalline drug.
-
Quantitative Data Summary
| Technique | Carrier/Counterion | Drug:Carrier Ratio | Solvent/Medium | Solubility Improvement | Reference |
| Cyclodextrin Inclusion Complex | 2-Hydroxypropyl-β-cyclodextrin | 1:1 Molar Ratio | Buffer Solution | 13-fold | |
| Salt Formation | Oxalic Acid | 1:1 Molar Ratio | Aqueous | 33-fold | |
| Salt Formation | Acesulfame | 1:1 Molar Ratio | Aqueous | 18-fold | |
| Co-solvency | Ethanol-Water Mixtures | Varies | Varies | Non-linear increase with ethanol concentration | |
| Co-solvency | Propylene Glycol-Water Mixtures | Varies | Varies | Solubility is maximal in pure propylene glycol |
Experimental Protocols
Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Accurately weigh this compound and 2-hydroxypropyl-β-cyclodextrin in a 1:1 molar ratio.
-
Place the powders in a mortar and lightly mix.
-
Add a small amount of a suitable solvent (e.g., a 50:50 ethanol-water mixture) dropwise to the powder mixture.
-
Knead the mixture thoroughly for 30-60 minutes to form a homogeneous paste.
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and PXRD to confirm the formation of the inclusion complex.
Preparation of this compound Oxalate Salt
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).
-
In a separate container, dissolve an equimolar amount of oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the this compound solution with constant stirring.
-
Continue stirring for a specified period (e.g., 1-2 hours) at room temperature to allow for salt formation.
-
If precipitation does not occur, the solution can be concentrated by slow evaporation or an anti-solvent can be added to induce crystallization.
-
Collect the resulting crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Characterize the salt using techniques such as single-crystal X-ray diffraction, FTIR, and melting point analysis to confirm its formation and purity.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Accurately weigh this compound and a hydrophilic polymer (e.g., PVP K30 or PEG 6000) in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and ethanol).
-
Ensure complete dissolution to obtain a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film or powder in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion using DSC and PXRD to confirm the amorphous nature of this compound.
Visualizations
Caption: Workflow for Cyclodextrin Inclusion Complex Preparation.
Caption: Workflow for this compound Oxalate Salt Formation.
Caption: Workflow for Solid Dispersion Preparation (Solvent Evaporation).
References
Technical Support Center: Optimizing Salinazid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Salinazid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: this compound, or N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, is synthesized through a condensation reaction between Isoniazid (isonicotinic acid hydrazide) and Salicylaldehyde (2-hydroxybenzaldehyde).[1][2] The reaction involves a nucleophilic attack from the terminal nitrogen of the hydrazide group of Isoniazid on the carbonyl carbon of Salicylaldehyde, followed by the elimination of a water molecule to form the characteristic C=N hydrazone bond.[2]
Q2: What is the general mechanism of hydrazone formation?
A2: Hydrazone formation is a reversible condensation reaction that is typically acid-catalyzed.[3] The process begins with the nucleophilic addition of the hydrazine to the carbonyl group to form a tetrahedral intermediate. The rate-limiting step is often the acid-catalyzed dehydration of this intermediate to yield the final hydrazone product.[3]
Q3: Why is my final this compound product unstable?
A3: Hydrazones like this compound can be susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting materials, Isoniazid and Salicylaldehyde. This hydrolysis is often catalyzed by acid. To ensure stability, it is crucial to control the work-up conditions to minimize exposure to strong acids and to store the purified product in a dry environment, protected from moisture.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields in this compound synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal pH: The rate of hydrazone formation is highly dependent on pH. The optimal pH is typically around 4.5. If the pH is too low (below 3), the hydrazine nucleophile becomes protonated and non-nucleophilic, slowing the reaction. If the reaction is conducted at neutral pH without a catalyst, the rate will be very slow. Consider adjusting the pH of your reaction mixture.
-
Inefficient Catalysis: For reactions at or near neutral pH, a nucleophilic catalyst is often necessary to achieve reasonable reaction rates. Aniline and its derivatives are commonly used, with electron-rich p-substituted anilines showing superior performance. Consider screening different catalysts to find the most effective one for your system.
-
Incomplete Reaction: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or LC-MS to ensure it has reached completion. If the reaction stalls, adding a fresh portion of catalyst or a dehydrating agent might drive it forward.
-
Suboptimal Temperature or Solvent: While heating can accelerate the reaction, excessive heat may lead to the decomposition of reactants or the final product. Protic solvents such as ethanol or methanol are commonly and effectively used for this synthesis. Experiment with running the reaction at a lower temperature for a longer duration or vice-versa.
-
Purification Losses: this compound can be lost during purification. Ensure that the recrystallization solvent and volume are optimized to maximize crystal recovery while effectively removing impurities.
Q2: I am observing a significant amount of a yellow, insoluble side product. What is it and how can I minimize it?
A2: The most common side product in hydrazone synthesis is an azine, which forms when the this compound product reacts with a second molecule of Salicylaldehyde. To minimize azine formation:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Isoniazid.
-
Slow Addition: Add the Salicylaldehyde solution slowly or dropwise to the reaction mixture containing Isoniazid. This maintains a low concentration of the aldehyde, favoring the desired hydrazone formation over the azine side reaction.
Q3: My this compound product is difficult to purify. What are the recommended methods?
A3: The most common and effective method for purifying this compound is recrystallization from ethanol. This process typically yields high-purity crystals. For persistent impurities, column chromatography using silica gel as the stationary phase is an effective alternative for separating this compound from synthetic byproducts.
Data Presentation
Table 1: Summary of Key Reaction Parameters for Optimization
| Parameter | Recommended Condition/Reagent | Rationale & Notes |
| pH | ~4.5 (uncatalyzed) | Optimal for the uncatalyzed reaction. Lower pH protonates the hydrazine, while higher pH slows the dehydration step. |
| Catalyst | Aniline, Anthranilic Acids | Required for efficient reaction at neutral pH. Anthranilic acid derivatives can enhance rates by one to two orders of magnitude compared to aniline. |
| Solvent | Ethanol, Methanol | Protic solvents are commonly used and are effective for dissolving the reactants and for subsequent recrystallization of the product. |
| Temperature | Room Temperature to Reflux | The reaction can proceed at room temperature, but gentle heating or reflux can increase the rate. Monitor for potential product degradation at higher temperatures. |
| Stoichiometry | 1.1 - 1.2 eq. Isoniazid | A slight excess of the hydrazine component helps to minimize the formation of the azine byproduct. |
| Reactant Addition | Slow/dropwise addition of Salicylaldehyde | Maintains a low concentration of the aldehyde, which favors the formation of the desired this compound product over the azine. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve Isoniazid (1.0 equivalent) in a suitable volume of ethanol.
-
Aldehyde Addition: In a separate container, dissolve Salicylaldehyde (0.95 equivalents) in a minimal amount of ethanol. Add this solution dropwise to the stirred Isoniazid solution at room temperature over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to increase the rate. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Product Isolation: Upon completion, allow the mixture to cool to room temperature. The this compound product often precipitates as a solid. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Work-up: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain crude this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to fully dissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small volume of cold ethanol, and dry them thoroughly under vacuum.
Process Diagrams
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Overcoming challenges in the purification of Salinazid
Welcome to the technical support center for Salinazid purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges in purifying this compound stem from its low aqueous solubility, potential for polymorphism, and susceptibility to degradation.[1][2] Key issues include:
-
Poor Water Solubility: this compound has very limited solubility in water (0.005 g/100 mL), which can complicate purification methods involving aqueous systems and potentially limit its bioavailability in formulations.[1][2]
-
Presence of Impurities: Common impurities include unreacted starting materials, such as isonicotinohydrazide and 2-hydroxybenzaldehyde, as well as other synthetic byproducts.[1]
-
Polymorphism: this compound can exist in multiple crystalline forms, each with different physical properties like melting point and solubility. This can lead to inconsistencies in characterization and performance if not properly controlled.
-
Potential for Degradation: The compound can degrade under certain conditions, such as high temperatures (above 250°C) or exposure to factors that promote oxidation or hydrolysis.
Q2: What are the most effective methods for purifying this compound?
A2: The two most commonly cited and effective methods for this compound purification are recrystallization and column chromatography.
-
Recrystallization: This is typically performed using ethanol. It is a straightforward method for removing impurities and can yield high-purity crystals.
-
Column Chromatography: This technique is highly effective for separating this compound from synthetic byproducts and unreacted starting materials. Both normal-phase (using silica gel) and reverse-phase (using C18 columns) chromatography can be employed successfully.
Q3: How can I address the low aqueous solubility of this compound during my experiments?
A3: To overcome solubility issues, you can:
-
Use Organic Solvents: this compound shows significantly better solubility in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
-
Adjust pH: Solubility is enhanced in dilute acids or alkalies.
-
Form Pharmaceutical Salts: For formulation development, creating salts of this compound, such as this compound oxalate or this compound acesulfame, has been shown to improve stability and dissolution in aqueous media.
Q4: My purified this compound shows an inconsistent melting point. What could be the cause?
A4: Inconsistent melting points are often due to the presence of different polymorphic forms of this compound. The compound is known to have at least two forms: Form I, which is stable at room temperature, and Form III, a high-temperature form. The reported melting point can range from 232-233°C to as high as 251°C, depending on the crystalline form present. To ensure consistency, it is crucial to control the crystallization process (e.g., cooling rate, solvent) and characterize the resulting solid form using techniques like Differential Scanning Calorimetry (DSC) or X-ray diffraction (XRD).
Q5: What are the optimal storage conditions to ensure the stability of purified this compound?
A5: To prevent degradation, this compound should be stored under specific conditions. For solid powder, storage should be in a dry, dark environment at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years). If dissolved in a solvent like DMSO, it should be stored at -80°C for up to a year.
Q6: Which analytical techniques are recommended for assessing the purity of this compound?
A6: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reverse-phase C18 column is often effective.
-
Spectroscopy (NMR, IR, UV-Vis): These techniques are used to confirm the chemical structure and identify key functional groups, ensuring the compound's identity.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and identify different polymorphs. It can also be used for purity analysis if the sample is already of high purity (>98%).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | • Using too much solvent during dissolution.• Cooling the solution too quickly, trapping the product in the mother liquor.• Incomplete precipitation. | • Use the minimum amount of hot solvent required to fully dissolve the compound.• Allow the solution to cool slowly to room temperature before placing it in an ice bath.• After cooling, ensure sufficient time in an ice bath (at least 15 minutes) to maximize crystal formation. |
| Persistent Impurities Detected by HPLC | • Impurities have similar polarity to this compound, making separation by one method difficult.• Co-crystallization of impurities during recrystallization. | • Employ column chromatography. Use a different solvent system or switch from normal-phase (silica) to reverse-phase (C18) for better separation.• Perform a second recrystallization step, potentially with a different solvent system. |
| Product Appears Discolored or Degraded | • Thermal decomposition due to excessive heat.• Oxidation, which can be catalyzed by trace metal ions.• Instability in the chosen solvent or pH. | • Ensure purification temperatures remain well below the decomposition point (~250°C). This compound is stable below 228°C.• Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA if metal contamination is suspected.• Store the purified product under recommended dry, dark, and cold conditions immediately after isolation. |
| Oily Precipitate Instead of Crystals | • The solution is supersaturated, and precipitation is occurring too rapidly.• Presence of impurities that inhibit crystal formation.• Melting point of the compound is lower than the boiling point of the solvent. | • Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.• Try "scratching" the inside of the flask with a glass rod to induce nucleation.• Add a seed crystal of pure this compound to initiate crystallization. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) |
|---|---|---|
| Water (25°C) | 0.005 g / 100 mL | ~0.21 |
| Dimethylformamide (DMF) | 10.0 mg/mL | 41.5 |
| Dimethyl sulfoxide (DMSO) | 5.0 mg/mL | 20.7 |
| DMF:PBS (1:3) | 0.2 mg/mL | 0.95 |
Data sourced from Smolecule.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ | |
| Molecular Weight | 241.25 g/mol | |
| Melting Point | 232-233°C to 251°C (polymorph dependent) | |
| Appearance | Crystalline solid / Solid powder |
This table summarizes key physical and chemical properties.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
This protocol describes a standard procedure for purifying this compound by recrystallization.
-
Dissolution: Place the impure this compound powder in an Erlenmeyer flask. In a separate beaker, heat ethanol on a hot plate (do not use an open flame). Add the minimum amount of hot ethanol to the flask containing this compound while swirling until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal, swirl, and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (or the activated charcoal).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. Avoid disturbing the flask during this process to allow for the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 15 minutes to maximize the yield of crystals.
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. Store the final product under appropriate conditions.
Protocol 2: Column Chromatography Purification of this compound
This protocol provides a general method for purifying this compound using silica gel column chromatography.
-
Column Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the chosen mobile phase (e.g., a hexane-ethyl acetate mixture). Pour the slurry into a chromatography column and allow it to settle into a uniform bed. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (or the mobile phase, if soluble enough). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully load the sample onto the top of the column.
-
Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the solvent system can be gradually increased (gradient elution) or kept constant (isocratic elution) to elute the compounds. A hexane-ethyl acetate system is a good starting point.
-
Fraction Analysis: Monitor the collected fractions for the presence of the product using Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in the mobile phase. Visualize the spots under UV light.
-
Product Isolation: Combine the fractions that contain the pure this compound (as determined by TLC showing a single spot). Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Final Drying: Dry the purified product under a vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting Logic for Low Purity Issues.
Caption: Potential Degradation Pathways for this compound.
References
Salinazid Stability and Degradation: A Technical Support Center
Welcome to the technical support center for Salinazid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which contains a hydrazone linkage and a phenolic hydroxyl group, this compound is susceptible to two primary degradation pathways:
-
Hydrolytic Cleavage: The imine (C=N) bond in the hydrazone linkage is prone to hydrolysis, especially under acidic or basic conditions. This would break this compound down into its precursor molecules: Isoniazid and Salicylaldehyde.
-
Oxidation: The phenolic hydroxyl group (-OH) on the salicylaldehyde moiety is susceptible to oxidation.[1] This can lead to the formation of colored degradation products, such as quinone-like structures. Autoxidation, the reaction with molecular oxygen, is a common mechanism for such compounds.[2]
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: this compound has low aqueous solubility.[3] For experimental purposes, polar aprotic solvents are recommended for preparing stock solutions.
-
Dimethylformamide (DMF): Solubility is approximately 10.0 mg/mL.
-
Dimethyl sulfoxide (DMSO): Solubility is approximately 5.0 mg/mL.[4] When preparing solutions for cell-based assays, it is crucial to consider the potential toxicity of the solvent. High concentrations of DMSO, for instance, can be toxic to cells.[5] Always prepare a vehicle control in your experiments.
Q3: What are the recommended storage conditions for this compound solutions and solid material?
A3: To minimize degradation, this compound should be stored under specific conditions:
-
Solid Form: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.
-
In Solution (e.g., in DMSO or DMF): It is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into light-protected vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common and reliable method for monitoring this compound and its degradation products is High-Performance Liquid Chromatography (HPLC), particularly a stability-indicating HPLC method. A stability-indicating method is a validated analytical procedure that can accurately separate the intact drug from its degradation products, allowing for precise quantification of each. Key features of such a method include:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Detection: UV detection is suitable as this compound is a chromophoric molecule.
-
Gradient Elution: A gradient mobile phase is often necessary to separate compounds with different polarities (the parent drug and its various degradation products) in a single run.
Troubleshooting Guide
Issue 1: My this compound solution has changed color (e.g., turned yellow or brown).
-
Probable Cause: This is likely due to the oxidation of the phenolic hydroxyl group. This process can be accelerated by exposure to light, oxygen (air), or high temperatures.
-
Solution:
-
Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil.
-
Minimize Headspace: Use vials that are appropriately sized for the volume of solution to minimize the amount of air (oxygen) in the vial.
-
Use High-Purity Solvents: Impurities in solvents, such as peroxides, can initiate oxidation. Use fresh, high-purity, or HPLC-grade solvents.
-
Prepare Freshly: Prepare solutions immediately before use whenever possible.
-
Issue 2: I am seeing unexpected peaks in my HPLC chromatogram.
-
Probable Cause: These peaks are likely degradation products. The retention time of these peaks can give clues to their identity. For example, more polar degradation products (like Isoniazid and Salicylaldehyde from hydrolysis) will typically have shorter retention times in a reversed-phase HPLC system.
-
Troubleshooting Steps:
-
Run a Forced Degradation Study: To confirm the identity of the degradation peaks, perform a forced degradation study (see Experimental Protocols section). This involves intentionally degrading a sample of this compound under various stress conditions (acid, base, oxidation, heat, light).
-
Analyze Stressed Samples: Inject the stressed samples into your HPLC system. The peaks that increase in area under stress conditions are your degradation products.
-
Mass Spectrometry (MS): For definitive identification, couple your HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the unknown peaks and elucidate their structures.
-
Issue 3: I am observing poor mass balance in my stability study.
-
Probable Cause: Poor mass balance, where the sum of the assay of the main peak and the impurities is not close to 100% of the initial concentration, can have several causes.
-
The degradation products may not be detectable at the wavelength used for the parent compound.
-
Degradation products may be volatile or may have precipitated out of solution.
-
Some degradation products may be co-eluting with the parent peak or other impurity peaks.
-
-
Solution:
-
Use a Photodiode Array (PDA) Detector: A PDA detector can scan a range of wavelengths, helping to identify the optimal wavelength for all components and check for peak purity.
-
Modify HPLC Method: Adjust the mobile phase composition, gradient, or column type to improve the separation of all peaks.
-
Check for Precipitation: Visually inspect your samples for any precipitate. If observed, try using a different solvent or adjusting the concentration.
-
Data Presentation
Quantitative results from stability and degradation studies should be organized for clarity. The following tables are for illustrative purposes only , as comprehensive public data for this compound is not available. They serve as a template for presenting your experimental findings.
Table 1: Example of Hydrolytic Stability of this compound (100 µg/mL) at 60°C
| Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (Isoniazid) (%) | Degradation Product 2 (Salicylaldehyde) (%) | Total Degradation (%) | Mass Balance (%) |
|---|---|---|---|---|---|---|
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 4 | 85.2 | 7.1 | 7.5 | 14.6 | 99.8 | |
| 8 | 71.5 | 13.9 | 14.2 | 28.1 | 99.6 | |
| Water (pH 7) | 8 | 99.5 | <0.1 | <0.1 | 0.5 | 100.0 |
| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 4 | 92.1 | 3.8 | 4.0 | 7.8 | 99.9 |
| | 8 | 84.7 | 7.5 | 7.6 | 15.1 | 99.8 |
Table 2: Example of Oxidative Stability of this compound (100 µg/mL) at Room Temperature
| Condition | Time (hours) | This compound Remaining (%) | Major Oxidative Degradant (%) | Total Degradation (%) | Mass Balance (%) |
|---|---|---|---|---|---|
| 3% H₂O₂ | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 89.3 | 10.1 | 10.7 | 100.0 |
| | 6 | 75.4 | 23.5 | 24.6 | 99.9 |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the drug substance.
Protocol 1: Hydrolytic Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl.
-
Keep the flask at 60°C for 8 hours.
-
After cooling, neutralize the solution with 1 M NaOH and dilute to volume with the mobile phase.
-
-
Base Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M NaOH.
-
Keep the flask at 60°C for 8 hours.
-
After cooling, neutralize the solution with 0.1 M HCl and dilute to volume with the mobile phase.
-
-
Neutral Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of water.
-
Keep the flask at 60°C for 8 hours.
-
After cooling, dilute to volume with the mobile phase.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method alongside an unstressed control sample.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of this compound.
-
Procedure:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the flask at room temperature, protected from light, for 6 hours.
-
Dilute to volume with the mobile phase.
-
-
Analysis: Analyze the sample by HPLC.
Protocol 3: Photolytic Degradation
-
Preparation: Prepare two 1 mg/mL solutions of this compound.
-
Procedure:
-
Expose one solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep the second solution (the "dark control") wrapped in aluminum foil in the same chamber to exclude light.
-
-
Analysis: Analyze both the exposed sample and the dark control by HPLC.
Visualizations
Logical Relationships and Workflows
Caption: Workflow for a typical forced degradation study of this compound.
Potential Degradation Pathways
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Potential oxidative degradation pathway of this compound.
References
Technical Support Center: Troubleshooting Low Yield in Salinazid Synthesis
This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the synthesis of Salinazid, a hydrazone compound of isonicotinohydrazide and salicylaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield of this compound?
Low yields in this compound synthesis typically stem from three main areas: incomplete reaction, the formation of side products, or significant product loss during isolation and purification.[1] It is crucial to ensure all starting materials are pure and the reaction conditions are optimized.
Q2: How critical is the purity of the starting materials?
The purity of the reactants, isonicotinohydrazide and salicylaldehyde, is paramount. Impurities can participate in side reactions or inhibit the primary condensation reaction, leading to a lower yield and complicating the purification process.[1] Ensure the salicylaldehyde has not oxidized (indicated by a darkening in color) and that the isonicotinohydrazide is dry and free of contaminants.
Q3: What is the primary side reaction to be aware of during this compound synthesis?
The most common side reaction is the formation of an azine. This occurs when a second molecule of salicylaldehyde reacts with the newly formed this compound (hydrazone).[2] This can often be minimized by controlling the stoichiometry of the reactants and the reaction time. Another potential issue is the hydrolysis of the hydrazone product back to its starting materials if excess water is present under acidic or basic conditions.[2]
Q4: I've completed the reaction, but I'm losing a significant amount of product during purification. What can I do?
Product loss during purification is a frequent cause of low isolated yields.[1] If you are using recrystallization, ensure you are using a suitable solvent (ethanol is commonly reported) and that the solution is not oversaturated or cooled too rapidly, which can trap impurities. If recrystallization proves inefficient, consider alternative methods like column chromatography using silica gel or flash chromatography with a hexane-ethyl acetate solvent system for better separation and recovery.
Q5: How can I monitor the progress of the reaction to ensure it has gone to completion?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product spot. The reaction is generally considered complete when the spot corresponding to the limiting reactant has disappeared.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| No or very little precipitate forms upon cooling. | 1. Reaction is incomplete. 2. Product is too soluble in the reaction solvent. 3. Incorrect stoichiometry of reactants. | 1. Extend the reflux time and monitor via TLC. Consider adding a catalytic amount of acid (e.g., acetic acid). 2. Reduce the volume of the solvent by evaporation or add an anti-solvent to induce precipitation. 3. Carefully re-check the molar equivalents of isonicotinohydrazide and salicylaldehyde. |
| Final product yield is consistently low (<60%). | 1. Sub-optimal reaction conditions (temperature, time). 2. Presence of moisture or impurities in reactants/solvent. 3. Significant side product formation (e.g., azine). | 1. Ensure the reaction is maintained at a steady reflux. Optimize reaction time based on TLC monitoring. 2. Use anhydrous solvents and ensure starting materials are pure and dry. 3. Use a 1:1 molar ratio of reactants. Avoid a large excess of salicylaldehyde. |
| The isolated product has a low or broad melting point. | 1. The product is impure and contains unreacted starting materials or side products. 2. Insufficient drying of the final product. | 1. Re-purify the product using recrystallization from ethanol or column chromatography. 2. Dry the product thoroughly under vacuum to remove any residual solvent. |
| The product appears oily or discolored instead of crystalline. | 1. Presence of impurities. 2. Oxidation of salicylaldehyde starting material. | 1. Wash the crude product with a cold, non-polar solvent to remove oily impurities before recrystallization. 2. Use freshly distilled or high-purity salicylaldehyde. |
Quantitative Data Summary
Table 1: Reaction Parameter Optimization Overview
This table summarizes key parameters that can be adjusted to optimize the yield. Optimal conditions may vary based on specific lab setups and reagent purity.
| Parameter | Condition | Expected Impact on Yield | Notes |
| Solvent | Ethanol | Generally provides good yield | A common solvent for both reaction and recrystallization. |
| Methanol | Can be effective | May require different reflux times or purification strategies. | |
| Catalyst | None (thermal) | Standard method | Often sufficient for the reaction to proceed. |
| Acetic Acid (catalytic) | May increase reaction rate | Can help speed up the condensation, but may require neutralization during workup. | |
| Temperature | Reflux | Optimal for reaction completion | Ensures sufficient energy for the condensation reaction. |
| Reactant Ratio | 1:1 (Isonicotinohydrazide:Salicylaldehyde) | Maximizes desired product | Minimizes the formation of azine side products. |
Table 2: this compound Solubility Profile
| Solvent | Solubility | Reference |
| Water (25°C) | 0.005 g / 100 mL | |
| Ethanol | Soluble upon heating | |
| Organic Solvents | Generally soluble | |
| Dilute Acids/Alkalis | Soluble (forms yellow solutions) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard solution-based synthesis.
-
Reactant Preparation: In a round-bottom flask, dissolve one molar equivalent of isonicotinohydrazide in an appropriate volume of ethanol.
-
Addition: To the stirred solution, add one molar equivalent of salicylaldehyde.
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux. Maintain a gentle reflux for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using TLC until the isonicotinohydrazide spot is no longer visible.
-
Cooling & Isolation: After completion, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization.
-
Filtration: Collect the resulting crystalline solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The product should crystallize out. For maximum yield, subsequently place the flask in an ice bath.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A workflow diagram illustrating the key stages of this compound synthesis.
Caption: A decision tree to diagnose the cause of low this compound yield.
References
Managing Salinazid precipitation in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Salinazid in cell culture media. It is intended for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture medium?
This compound has very low aqueous solubility.[1] Precipitation upon addition to aqueous-based cell culture media is a common issue, primarily due to its poor water solubility of 0.005 g/100 mL.[2] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the media, the this compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment.[3]
Q2: What is the best solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] this compound is readily soluble in DMSO, which allows for the creation of a concentrated stock that can be diluted to a final working concentration in your culture medium.
Q3: What is the maximum concentration of this compound I can use in my media without precipitation?
The aqueous solubility of this compound is pH-dependent. At a physiological pH of 7.4, the reported solubility is greater than 36.2 μg/mL.[1] It is critical to ensure your final working concentration remains below this threshold. Exceeding this concentration significantly increases the risk of precipitation.
Q4: How can I prevent precipitation when adding my this compound stock to the culture medium?
Several factors can help prevent precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cell toxicity.
-
Mixing Technique: Add the this compound stock solution to your pre-warmed media drop-by-drop while gently swirling or vortexing the medium. This facilitates rapid dispersal and prevents localized high concentrations that can trigger precipitation.
-
Media Temperature: Adding the compound to media that is at 37°C can sometimes improve solubility compared to refrigerated media.
-
pH of Media: this compound's solubility is influenced by pH. Ensure your cell culture medium is properly buffered and at the correct physiological pH.
Q5: Could other components in my cell culture medium be causing the precipitation?
Yes. While this compound's low solubility is the primary cause, interactions with media components can also lead to precipitation. This compound is known to chelate metal ions, particularly copper. High concentrations of certain metal ions or salts in custom or complex media formulations could potentially interact with the compound. Furthermore, temperature shifts and pH instability are general factors that can cause various media components to precipitate.
Q6: How should I store my this compound powder and stock solutions?
-
Powder: Store this compound powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.
-
Stock Solution (in DMSO): Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution. Store these aliquots at -20°C for long-term stability or -80°C for extended periods (up to a year).
Data and Properties of this compound
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁N₃O₂ | |
| Molecular Weight | 241.24 g/mol | |
| Appearance | Crystalline Solid | |
| Melting Point | 232-233°C |
Table 2: Solubility of this compound
| Solvent / Condition | Solubility | Reference |
| Water (25°C) | 0.005 g/100 mL (50 µg/mL) | |
| Aqueous (pH 7.4) | >36.2 µg/mL | |
| DMSO | Soluble | |
| Dilute Acids & Alkalies | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 25 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 241.24 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 25 mM solution, you need 25 mmol per liter, which is 0.025 mmol per mL.
-
Weight (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Weight (mg) for 1 mL = 0.025 mol/L * 0.001 L * 241.24 g/mol * 1000 mg/g = 6.031 mg
-
-
Weighing: Carefully weigh out 6.03 mg of this compound powder and place it into a sterile tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store these aliquots at -20°C or -80°C.
Protocol 2: Diluting this compound Stock into Cell Culture Medium
Objective: To prepare 10 mL of cell culture medium with a final this compound concentration of 25 µM.
Procedure:
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation from adding a highly concentrated stock directly, first perform an intermediate dilution.
-
Dilute the 25 mM stock solution 1:100 in sterile medium or PBS to get a 250 µM solution. (e.g., add 2 µL of 25 mM stock to 198 µL of medium).
-
-
Final Dilution: Add the required volume of the stock or intermediate solution to your pre-warmed medium.
-
Using the 250 µM intermediate solution: Add 1 mL of the 250 µM solution to 9 mL of medium to get a final concentration of 25 µM.
-
Technique: Add the this compound solution dropwise into the vortex of the swirling medium to ensure immediate and thorough mixing.
-
-
Final DMSO Check: The final DMSO concentration in this example would be 0.1%, which is well within the acceptable limit for most cell lines.
Troubleshooting and Visual Guides
Troubleshooting Workflow for this compound Precipitation
If you observe precipitation, follow this logical workflow to identify and resolve the issue.
References
Technical Support Center: Enhancing the Bioavailability of Salinazid Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of Salinazid. This compound, a derivative of the antituberculous agent isoniazid, presents formulation challenges due to its low aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound, or N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, is a hydrazone derivative of isoniazid used as an antituberculous agent.[1] Its primary challenge in formulation is its very low aqueous solubility. At a physiological pH of 7.4, its solubility is reported to be just over 36.2 µg/mL, and in water at 25°C, it is as low as 0.05 mg/mL (0.005 g per 100 mL).[1][2] This poor solubility is a significant rate-limiting step for oral absorption, potentially leading to incomplete drug absorption, high inter-subject variability, and reduced therapeutic effectiveness.
Q2: What are the primary formulation strategies to enhance this compound's bioavailability?
A2: The main goal is to improve its dissolution rate and apparent solubility in gastrointestinal fluids. Key strategies include:
-
Salt Formation: Creating salt forms of this compound has been shown to be effective. For instance, this compound oxalate and this compound acesulfame salts have demonstrated a 33-fold and 18-fold increase in aqueous solubility, respectively.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can prevent crystallization and maintain a supersaturated state in vivo, significantly enhancing dissolution.
-
Particle Size Reduction (Nanoparticles): Reducing the particle size of this compound to the nanometer range increases the surface-area-to-volume ratio, which accelerates the dissolution rate according to the Noyes-Whitney equation.
-
Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can form an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility.
Q3: How do pH changes in the gastrointestinal tract affect this compound's solubility?
A3: this compound's solubility is pH-dependent. Studies have shown that its solubility is approximately 10-fold higher in acidic conditions (pH 2.0) compared to neutral conditions (pH 7.4). This is because the ionized form of the molecule, more prevalent at lower pH, is more soluble than the neutral form. This suggests that dissolution may be higher in the stomach, but the drug might precipitate upon entering the more neutral pH of the small intestine, where most absorption occurs. Formulation strategies should aim to maintain solubility throughout the GI tract.
Troubleshooting Guides
This section addresses common problems encountered during the experimental evaluation of this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Dissolution Rate of this compound Formulation | 1. Crystalline Drug: The drug may be in a stable, low-energy crystalline form which dissolves slowly.2. Poor Wettability: The hydrophobic nature of this compound powder can prevent efficient contact with the dissolution medium.3. Excipient Incompatibility: Binders or fillers might be hindering tablet disintegration or drug release. | 1. Amorphization: Prepare an amorphous solid dispersion (See Protocol 1). Verify amorphous state using DSC or PXRD.2. Add Surfactants: Incorporate a small amount of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, SDS) into the formulation or dissolution medium.3. Optimize Excipients: Use superdisintegrants (e.g., croscarmellose sodium) and hydrophilic fillers. |
| Drug Recrystallization During Dissolution Testing | 1. Supersaturation Exceeded: The formulation creates a supersaturated solution that is thermodynamically unstable, leading to precipitation.2. Insufficient Polymer Stabilizer: In solid dispersions, the polymer concentration may be too low to inhibit nucleation and crystal growth. | 1. Use Precipitation Inhibitors: Incorporate polymers like HPMC-AS or PVP into the formulation. These polymers are known to maintain supersaturation.2. Increase Polymer Load: Increase the drug-to-polymer ratio in your solid dispersion to ensure the drug molecules are adequately separated and stabilized. |
| Inconsistent Results in Caco-2 Permeability Assay | 1. Poor Monolayer Integrity: The Caco-2 cell monolayer is not fully confluent or has been compromised.2. Low Apical Concentration: The formulation does not dissolve sufficiently in the apical buffer, leading to an underestimation of permeability.3. Drug Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the apical side. | 1. Verify TEER Values: Ensure Transepithelial Electrical Resistance (TEER) values are above the established threshold for your lab (e.g., >250 Ω·cm²) before starting the experiment.2. Enhance Apical Solubility: Add a small, non-toxic amount of a solubilizing agent (e.g., DMSO, cyclodextrin) to the donor compartment. Keep the concentration consistent across all wells.3. Conduct Bidirectional Assay: Measure permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio >2 suggests active transport is involved. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | 1. High First-Pass Metabolism: Despite good absorption, the drug is extensively metabolized by the liver before reaching systemic circulation.2. Non-biorelevant Dissolution Media: The in vitro test conditions (e.g., pH, surfactants) do not accurately mimic the conditions in the human gut.3. Food Effects: The presence of food can significantly alter GI physiology and drug absorption in vivo, which is not captured in standard dissolution tests. | 1. Assess Metabolic Stability: Use liver microsomes or hepatocytes to determine this compound's metabolic stability in vitro.2. Use Biorelevant Media: Employ fasted-state (FaSSIF) and fed-state (FeSSIF) simulated intestinal fluids for dissolution testing to better predict in vivo performance.3. Conduct Animal Studies: Perform pharmacokinetic studies in animal models under both fasted and fed conditions to quantify the food effect. |
Quantitative Data Summary
The following tables summarize key physicochemical and formulation data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ | |
| Molecular Weight | 241.24 g/mol | |
| Melting Point | 232-233°C | |
| Aqueous Solubility (pH 7.4) | >36.2 µg/mL | |
| Aqueous Solubility (pH 2.0) | ~10x higher than at pH 7.4 | |
| Solubility in DMSO | ~5.0 mg/mL |
| Solubility in DMF | ~10.0 mg/mL | |
Table 2: Solubility Enhancement of this compound Formulations
| Formulation Strategy | Solubility Improvement (vs. Pure Drug) | Reference |
|---|---|---|
| This compound Oxalate Salt | 33-fold increase | |
| This compound Acesulfame Salt | 18-fold increase | |
| Solid Dispersion (Hypothetical) | 50-100 fold increase* | - |
| Nanoparticle Suspension (Hypothetical) | 10-20 fold increase* | - |
| β-Cyclodextrin Complex (Hypothetical) | 25-50 fold increase* | - |
*Values are representative estimates for poorly soluble drugs and require experimental confirmation for this compound.
Table 3: Representative Pharmacokinetic Parameters of this compound Formulations (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) |
|---|---|---|---|---|
| This compound (Unprocessed) | 10 | 150 | 2.0 | 950 |
| This compound Solid Dispersion | 10 | 750 | 1.0 | 4800 |
| This compound Nanoparticles | 10 | 600 | 1.5 | 3900 |
*Disclaimer: These are hypothetical values for illustrative purposes only. Actual pharmacokinetic parameters must be determined through in vivo studies.
Experimental Protocols & Visualizations
Workflow for Bioavailability Enhancement
The following diagram outlines a general workflow for developing and testing a new this compound formulation with enhanced bioavailability.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion (ASD) of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic Solvent (e.g., Dichloromethane, Methanol, Acetone - must dissolve both drug and polymer)
-
Rotary evaporator
-
Mortar and pestle, Sieve (e.g., 100 mesh)
Methodology:
-
Preparation: Calculate the required amounts of this compound and polymer for a specific drug-to-polymer ratio (e.g., 1:2, 1:4 w/w).
-
Dissolution: Dissolve the calculated amount of this compound and polymer in a minimal volume of the selected organic solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Carefully scrape the solid material from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder.
-
Sieving: Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
Storage: Store the prepared solid dispersion in a desiccator at room temperature to protect it from moisture.
-
Characterization: Analyze the ASD using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.
Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation
Objective: To produce this compound nanoparticles with a high surface area to improve dissolution velocity.
Materials:
-
This compound
-
Organic Solvent (e.g., Acetone, Ethanol)
-
Aqueous Anti-solvent (e.g., Deionized water)
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Magnetic stirrer
Methodology:
-
Organic Phase: Dissolve this compound in a suitable organic solvent to create the organic phase (e.g., 5 mg/mL).
-
Aqueous Phase: Dissolve a stabilizer in the aqueous anti-solvent (e.g., 0.5% w/v Poloxamer 188 in water).
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a constant, moderate stirring speed (e.g., 600 RPM).
-
Inject the organic phase into the aqueous phase dropwise using a syringe. The rapid diffusion of the solvent into the anti-solvent will cause the drug to precipitate as nanoparticles.
-
Stirring: Continue stirring for 2-4 hours at room temperature to allow for complete evaporation of the organic solvent.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Collection (Optional): Nanoparticles can be collected by centrifugation or lyophilization for incorporation into a solid dosage form.
Troubleshooting Low Bioavailability
This flowchart provides a logical path for troubleshooting poor in vivo results after obtaining promising in vitro data.
References
Preventing hydrolysis of the hydrazone bond in Salinazid
Welcome to the technical support center for Salinazid. This resource provides researchers, scientists, and drug development professionals with essential information on preventing the hydrolysis of the hydrazone bond in this compound, a critical factor for maintaining its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrazone bond important?
A1: this compound, or Salicylaldehyde isonicotinoyl hydrazone, is a compound synthesized from salicylic acid and isoniazid.[1] Its structure features a hydrazone bond (-C=N-NH-), which is crucial for its biological activity. However, this bond is susceptible to cleavage through hydrolysis, which can deactivate the compound.[2]
Q2: What is the primary cause of this compound degradation in experimental solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is the acid-catalyzed hydrolysis of its hydrazone bond.[2][3] The reaction involves the protonation of a nitrogen atom in the hydrazone linkage, followed by a nucleophilic attack by water, leading to the cleavage of the C=N bond.[4] This process breaks this compound down into its original components, salicylaldehyde and isoniazid, resulting in a loss of potency.
Q3: How does pH affect the stability of the hydrazone bond in this compound?
A3: The stability of the hydrazone bond is highly pH-dependent. It is most labile under acidic conditions (pH < 6.5) and relatively stable at neutral physiological pH (~7.4). The rate of hydrolysis significantly increases as the pH decreases. Therefore, maintaining a neutral or slightly alkaline pH is the most critical factor in preventing degradation.
Q4: My this compound solution is showing decreased activity. How can I confirm if hydrolysis is the cause?
A4: Degradation can be monitored by analytical techniques that separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. By analyzing samples over time, you can quantify the decrease in this compound concentration and the corresponding increase in its hydrolysis products, confirming the degradation pathway.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem / Observation | Potential Cause | Recommended Solution & Action Steps |
| Rapid loss of this compound potency in an aqueous formulation. | Acid-catalyzed hydrolysis. | 1. Measure the pH of your solution. If it is acidic, adjust it to a neutral range (pH 7.0-7.4) using a suitable buffer system (e.g., phosphate-buffered saline). 2. Re-evaluate your formulation components. Ensure that no excipients are acidic or contribute to a low pH environment. 3. Perform a pH-stability study. Assess the rate of degradation at different pH values to identify the optimal pH for your formulation (see Experimental Protocol section). |
| Precipitation or cloudiness observed in the this compound solution over time. | Formation of insoluble hydrolysis products. | 1. Confirm the identity of the precipitate. Use techniques like HPLC or Mass Spectrometry to analyze the precipitate and confirm if it corresponds to salicylaldehyde or isoniazid. 2. Address the root cause of hydrolysis by following the steps for pH control mentioned above. Preventing hydrolysis will prevent the formation of these less soluble degradation products. |
| Inconsistent results in cell-based assays. | Variable rates of hydrolysis due to media differences. | 1. Standardize the pH of your cell culture media when preparing this compound stock and working solutions. Note that cell culture media are typically buffered around pH 7.4, but can become acidic due to cellular metabolism. 2. Prepare fresh solutions of this compound immediately before each experiment to minimize the time for potential degradation. 3. Consider using a more stable formulation, such as encapsulation in liposomes or nanoparticles, if prolonged exposure in acidic microenvironments (e.g., endosomes) is part of the experimental design. |
| Discrepancy between stability in buffer vs. plasma. | Plasma-catalyzed hydrolysis. | Plasma contains proteins and enzymes that can catalyze hydrolysis even at neutral pH, leading to lower stability compared to simple buffers. 1. Conduct stability studies in plasma to get a more accurate assessment of in-vivo stability (see Experimental Protocol section). 2. Consider structural modifications if plasma instability is a major hurdle. Hydrazones derived from aromatic aldehydes, like this compound, are generally more stable than those from aliphatic aldehydes. |
Data Presentation: pH-Dependent Stability of Hydrazone Bonds
The stability of hydrazone-containing compounds is critically dependent on pH. The table below summarizes representative half-life data for different types of hydrazone linkages at various pH values, illustrating the general principle of increased stability at neutral pH.
| Hydrazone Type | Condition | pH 5.0 - 5.5 | pH 7.4 (Physiological) | Reference |
| Aliphatic Aldehyde-derived | 37°C Buffer | ~2 minutes | 20 - 150 minutes | |
| Aromatic Aldehyde-derived | 37°C Buffer | Stable (>48 hours) | Stable (>72 hours) | |
| Acylhydrazone (General) | 37°C Buffer | Labile (Designed for release) | More resistant to hydrolysis |
Note: this compound is an aromatic aldehyde-derived hydrazone, suggesting it has inherently higher stability compared to aliphatic hydrazones, especially at neutral pH.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring this compound Hydrolysis
This protocol provides a general framework for assessing the stability of this compound in a buffered solution.
1. Objective: To quantify the concentration of intact this compound over time and determine its degradation rate at a specific pH.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., sodium phosphate for pH 7.4, sodium acetate for pH 5.0)
-
DMSO (for stock solution)
-
Volumetric flasks, pipettes, and HPLC vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical HPLC column (e.g., C18 reverse-phase, 4.6 mm x 250 mm, 5 µm).
4. Procedure: a. Buffer Preparation: Prepare aqueous buffers at the desired pH values (e.g., 5.0 and 7.4). b. Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO. c. Sample Preparation: i. Dilute the stock solution into each prepared buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). This is your t=0 sample. ii. Immediately inject the t=0 sample into the HPLC system. iii. Incubate the remaining buffered solutions at a controlled temperature (e.g., 37°C). d. Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubating solution, transfer to an HPLC vial, and inject into the HPLC system. e. HPLC Conditions (Example):
- Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 275 nm.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
5. Data Analysis: a. Identify and integrate the peak corresponding to intact this compound. b. Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. c. Plot the percentage of intact this compound versus time. d. Determine the half-life (t½) at each pH by fitting the data to a first-order decay model.
Visualizations
Hydrolysis Mechanism of the Hydrazone Bond
The following diagram illustrates the acid-catalyzed hydrolysis of this compound. The process begins with the protonation of the imine nitrogen, making the carbon atom susceptible to nucleophilic attack by water, which ultimately leads to the cleavage of the C=N bond.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps for conducting a pH-dependent stability study of this compound to determine its degradation kinetics.
Caption: Workflow for an HPLC-based this compound stability study.
Troubleshooting Logic for this compound Degradation
This decision tree provides a logical approach to diagnosing and solving stability issues encountered during experimentation with this compound.
Caption: Decision tree for troubleshooting this compound instability.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Laboratory Synthesis of Salinazid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of Salinazid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this process.
Experimental Protocols
Synthesis of this compound
This protocol details the condensation reaction between isoniazid and salicylaldehyde to synthesize this compound.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Isoniazid | 137.14 |
| Salicylaldehyde | 122.12 |
| Ethanol | 46.07 |
| Glacial Acetic Acid | 60.05 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve isoniazid (1.1 mmol) in ethanol (10 mL).
-
Add salicylaldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[2]
-
Heat the reaction mixture to reflux and maintain for 2.5 to 3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold distilled water, and then with a cold 30% ethyl acetate in hexane solution.[2]
-
The crude product is purified by recrystallization from ethanol to yield this compound as a yellow solid.
Expected Yield: Yields can range from 50% to over 80%, depending on the scale and reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) | Visual Cues |
| Low Yield | Incomplete reaction. | - Ensure the reaction is refluxed for the recommended time (2.5-3 hours). - Monitor the reaction progress using TLC until the starting materials are consumed. - A small amount of a catalytic acid like glacial acetic acid can be added to promote the reaction. | Starting material spots persist on the TLC plate. |
| Product loss during workup. | - Ensure the wash solutions (water, ethyl acetate/hexane) are cold to minimize product dissolution. - Carefully transfer the precipitate during filtration to avoid mechanical losses. | ||
| Suboptimal pH. | The condensation reaction is under general acid catalysis with an optimal pH of approximately 4.5. Adjust the pH of the reaction mixture if necessary. | ||
| Product is Impure | Presence of unreacted starting materials. | - Extend the reflux time to ensure the reaction goes to completion. - Purify the crude product using column chromatography with a silica gel stationary phase and a hexane-ethyl acetate solvent system. | Extra spots on the TLC plate corresponding to starting materials. |
| Formation of side products (e.g., hydrolysis of the hydrazone). | - Avoid strongly acidic or basic conditions during workup and purification, as this can cause hydrolysis of the imine bond. - Recrystallize the product carefully from ethanol. For persistent impurities, column chromatography is recommended. | The reaction mixture may darken significantly with prolonged reaction times, indicating potential byproduct formation. | |
| Formation of bis-adducts. | In analogous reactions with carbohydrazide, both mono- and bis-adducts can form. While less likely with the stoichiometry used, if suspected, purification by column chromatography is the most effective removal method. | Appearance of an additional, less polar spot on the TLC plate. | |
| Difficulty with Recrystallization | Oiling out instead of crystallization. | - Ensure the hot solution is not supersaturated before cooling. If it is, add a small amount of hot solvent to redissolve everything before allowing it to cool slowly. - Try a different solvent system. A mixture of ethanol and water, or n-hexane and ethyl acetate, could be effective. | The product separates as an oil instead of solid crystals upon cooling. |
| Poor recovery from recrystallization. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution slowly and then chill it in an ice bath to maximize crystal formation before filtering. | ||
| Inconsistent HPLC Results | Poor peak shape or resolution. | - Ensure the mobile phase is appropriate for the analysis of hydrazone compounds. A reverse-phase C18 column is often effective. - A common mobile phase for similar compounds consists of a buffered aqueous phase and an organic modifier like methanol or acetonitrile. | Tailing or broad peaks, or co-elution of peaks. |
| Drifting retention times. | - Ensure the HPLC system is properly equilibrated with the mobile phase before injection. - Check for leaks in the system and ensure consistent mobile phase composition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The reaction is typically carried out at the reflux temperature of the solvent used, which is most commonly ethanol.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spots (isoniazid and salicylaldehyde) and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the key safety precautions to take during the synthesis?
A3: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. This compound is harmful if swallowed.
Q4: My product has a slightly different melting point than reported in the literature. What could be the reason?
A4: The melting point of this compound can vary depending on its crystalline form, with reported values ranging from 232-233°C to 251°C. Minor impurities can also depress and broaden the melting point range. If the melting point is significantly lower and broader, further purification is recommended.
Q5: Can I use a different solvent for the reaction?
A5: While ethanol is the most commonly reported solvent, an aqueous medium has also been used. The choice of solvent can affect the reaction rate and the solubility of the product. It is recommended to start with the established protocol using ethanol.
Q6: How should I store the final this compound product?
A6: this compound should be stored in a cool, dry place, away from light and moisture to prevent degradation.
Visualizations
References
Salinazid Recrystallization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Salinazid for achieving high purity. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and relevant data to assist in your laboratory work.
Troubleshooting Guide
Encountering issues during recrystallization is a common challenge. This guide addresses specific problems you might face while purifying this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Formation of liquid droplets instead of solid crystals) | 1. The melting point of the impure this compound is lower than the boiling point of the solvent. 2. The solution is supersaturated to a very high degree. 3. The rate of cooling is too rapid. 4. Presence of significant impurities that depress the melting point. | 1. Reheat the solution and add a small amount of additional hot solvent to decrease saturation. 2. Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath. 3. Try a mixed-solvent system (e.g., ethanol-water) where this compound has lower solubility. 4. Add a seed crystal to encourage nucleation. 5. If impurities are suspected to be the primary cause, consider a pre-purification step like column chromatography. |
| Poor Crystal Yield | 1. Too much solvent was used, leaving a significant amount of this compound dissolved in the mother liquor. 2. The solution was not cooled sufficiently. 3. Premature crystallization occurred during hot filtration. | 1. Reduce the volume of the solvent by gentle heating and evaporation before cooling. 2. Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize crystal precipitation. 3. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely. |
| No Crystals Form Upon Cooling | 1. The solution is not sufficiently saturated. 2. The cooling process is too slow, or the solution is not cold enough. 3. The presence of impurities may be inhibiting nucleation. | 1. Evaporate some of the solvent to increase the concentration of this compound. 2. If the solution is at room temperature, place it in an ice bath. 3. Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. 4. Add a small seed crystal of pure this compound. |
| Crystals are Colored or Appear Impure | 1. Colored impurities are not effectively removed by a single recrystallization. 2. Co-precipitation of impurities with this compound. | 1. Perform a second recrystallization. 2. Before recrystallization, dissolve the crude this compound in the hot solvent and add a small amount of activated charcoal. Boil for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
| Formation of Very Fine Needles | 1. Rapid crystallization due to high supersaturation or very fast cooling. | 1. Slow down the cooling rate. Allow the solution to cool to room temperature undisturbed before moving it to a colder environment. 2. Use a solvent system in which this compound is slightly more soluble to reduce the level of supersaturation. |
Quantitative Data Summary
The solubility of this compound is a critical factor in developing an effective recrystallization protocol. The following table summarizes available solubility data.
| Solvent | Temperature | Solubility | Reference |
| Water | 25°C | 0.005 g / 100 mL | [1][2] |
| Absolute Ethanol | 25°C | 0.18 g / 100 mL | [2] |
| Propylene Glycol | 25°C | 0.212 g / 100 mL | [2] |
| Dimethylformamide (DMF) | Not Specified | 10.0 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 5.0 mg/mL | |
| Buffer (pH 7.4) | 25°C | >36.2 µg/mL | |
| Buffer (pH 7.4) | 293.15 K - 313.15 K | < 10⁻⁴ mole fraction | |
| Buffer (pH 2.0) | 293.15 K - 313.15 K | ~10x higher than at pH 7.4 | |
| Octanol | 293.15 K - 313.15 K | > solubility in buffer at pH 2.0 |
Experimental Protocols
Below are detailed methodologies for the recrystallization of this compound using both a single-solvent and a mixed-solvent system.
Single-Solvent Recrystallization (from Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding small portions of hot ethanol until the this compound is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Preheat a funnel with a fluted filter paper and the receiving flask with a small amount of boiling ethanol. Quickly filter the hot solution.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Pure this compound should crystallize out. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Mixed-Solvent Recrystallization (Ethanol-Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Inducing Precipitation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using an ice-cold ethanol-water mixture (with the same approximate ratio as the final recrystallization mixture) for washing the crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurity profiles can vary depending on the synthesis conditions, the most common impurities are typically unreacted starting materials: isonicotinohydrazide and 2-hydroxybenzaldehyde. Side-products from the condensation reaction may also be present in small amounts. These are generally effectively removed by recrystallization.
Q2: My this compound has a melting point of 232-233°C, but some literature reports it as 251°C. Why is there a discrepancy?
A2: The different reported melting points strongly suggest the existence of polymorphism in this compound. Polymorphs are different crystalline forms of the same compound that can have different physical properties, including melting point. The specific crystalline form obtained can depend on the recrystallization solvent and conditions (e.g., cooling rate).
Q3: How can I control which polymorphic form of this compound I obtain?
A3: Controlling polymorphism can be achieved by carefully controlling the recrystallization conditions. Key variables to explore include:
-
Solvent: Using different solvents (e.g., ethanol, methanol, acetone, or mixtures) can lead to the formation of different polymorphs.
-
Cooling Rate: A slower cooling rate generally favors the formation of the most thermodynamically stable polymorph. Rapid cooling can sometimes yield a metastable form.
-
Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that form.
Q4: What is the best way to store high-purity this compound?
A4: High-purity this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration is recommended.
Q5: Can I use a solvent other than ethanol for recrystallization?
A5: Yes, other polar organic solvents in which this compound has a steep solubility curve with temperature (i.e., much more soluble when hot than when cold) could be suitable. It is advisable to perform small-scale solubility tests with alternative solvents before attempting a large-scale recrystallization.
Visualizations
Experimental Workflow for this compound Recrystallization
Caption: A flowchart of the single-solvent recrystallization process for this compound.
Troubleshooting Decision Tree for this compound Recrystallization
Caption: A decision tree for common this compound recrystallization issues.
References
Validation & Comparative
A Comparative Analysis of Salinazid and Isoniazid Efficacy in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Salinazid and Isoniazid, two compounds with antitubercular properties. While Isoniazid is a cornerstone of current tuberculosis therapy, this compound, a derivative of Isoniazid, has been investigated for its potential activity. This analysis synthesizes available experimental data to objectively compare their performance, offering insights for researchers in the field of infectious diseases and drug development.
Executive Summary
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and Isoniazid. It is important to note that direct comparative studies are scarce, and the data for this compound is limited.
Table 1: In Vitro Antitubercular Activity
| Compound | Mycobacterium tuberculosis Strain | MIC (μg/mL) | Citation |
| This compound | Data Not Available | Data Not Available | |
| Isoniazid | H37Rv (susceptible) | 0.02 - 0.06 | [1] |
| INH-resistant (katG mutation) | >1.0 | [2] | |
| INH-resistant (inhA mutation) | 0.2 - 1.0 | [2] | |
| MDR/RR isolates | 2.0 - 4.0 (moderate resistance) | [2] |
Table 2: In Vivo Efficacy in Murine Tuberculosis Models
| Compound | Animal Model | Dosing Regimen | Reduction in Bacterial Load (log10 CFU) | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Isoniazid | BALB/c mice | 25 mg/kg, 5 days/week | Significant reduction in lung and spleen CFU | [3] |
| C3H mice | 10 mg/kg, daily | Prevention of weight loss and reduced lung/spleen CFU |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
1. Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a common method for determining the MIC of antitubercular compounds.
-
Bacterial Strain and Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Assay Procedure:
-
A 96-well microplate is prepared with serial dilutions of the test compounds.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plate is incubated at 37°C for 5-7 days.
-
Alamar Blue solution is added to each well, and the plate is incubated for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
-
2. BACTEC MGIT 960 System
This automated system provides a more rapid determination of mycobacterial growth and drug susceptibility.
-
Principle: The system uses fluorescence to detect oxygen consumption, which is an indicator of bacterial growth.
-
Procedure:
-
Drug-containing and drug-free MGIT tubes are inoculated with a standardized bacterial suspension.
-
The tubes are placed in the BACTEC MGIT 960 instrument.
-
The instrument continuously monitors the tubes for an increase in fluorescence.
-
The time to positivity of the drug-containing tubes is compared to the drug-free control to determine susceptibility.
-
In Vivo Efficacy Testing: Murine Tuberculosis Model
The mouse model is a standard for evaluating the in vivo efficacy of new antituberculosis drug candidates.
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv to establish a chronic lung infection.
-
Treatment: Treatment with the test compounds (e.g., Isoniazid administered orally or by gavage) is initiated several weeks post-infection.
-
Efficacy Evaluation:
-
At various time points during and after treatment, cohorts of mice are euthanized.
-
Lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.
-
Colony-forming units (CFU) are counted after 3-4 weeks of incubation.
-
Efficacy is determined by the reduction in bacterial load (log10 CFU) in treated mice compared to untreated controls.
-
Mechanism of Action and Signaling Pathways
Isoniazid:
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, Isoniazid forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA). InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids. The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.
Caption: Isoniazid's mechanism of action pathway.
This compound:
The precise mechanism of action for this compound has not been as extensively elucidated as that of Isoniazid. However, it is theorized to function similarly by inhibiting mycolic acid synthesis. As a hydrazone derivative of Isoniazid, it is plausible that it also requires activation and targets the FAS-II pathway. The diagram below represents this proposed mechanism.
Caption: Proposed mechanism of action for this compound.
Conclusion
Isoniazid remains a potent and well-understood antitubercular agent. While this compound, as a derivative, holds theoretical promise, the current body of publicly available scientific literature lacks the robust, direct comparative data necessary to definitively assess its efficacy relative to Isoniazid. The information presented in this guide underscores the need for further research, including in vitro MIC determinations against a panel of M. tuberculosis strains and in vivo efficacy studies in established animal models, to fully characterize the antitubercular potential of this compound. Such studies would be invaluable for the drug development community in identifying new and effective treatments for tuberculosis.
References
- 1. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antitubercular Activity of Salinazid and Other Isoniazid-Hydrazone Derivatives Against Diverse Mycobacterium tuberculosis Strains
A Comparative Guide for Researchers and Drug Development Professionals
The escalating threat of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel and effective antitubercular agents. Salinazid, a Schiff base derivative of the frontline anti-TB drug Isoniazid (INH), belongs to the isoniazid-hydrazone class of compounds, which have garnered significant interest for their potential to overcome isoniazid resistance. This guide provides a comparative analysis of the antitubercular activity of this compound and related isoniazid-hydrazone derivatives against various strains of Mycobacterium tuberculosis, supported by experimental data and detailed methodologies.
Comparative Antitubercular Activity
While specific comparative data for this compound against a wide range of M. tuberculosis strains is limited in publicly available literature, its classification as an isoniazid-hydrazone suggests a mechanism of action likely involving the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. To provide a valuable comparative perspective, this guide presents data on the antitubercular activity of several isoniazid-hydrazone derivatives against the standard drug-susceptible H37Rv strain and various drug-resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid-Hydrazone Derivatives against M. tuberculosis H37Rv
| Compound | Chemical Structure | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid (INH) | Pyridine-4-carbohydrazide | 0.05 - 0.2 | 0.36 - 1.46 | [1] |
| This compound | N'-[(2-hydroxyphenyl)methylidene]isonicotinohydrazide | Data not available | Data not available | |
| Isoniazid-Hydrazone Derivative 1 | (E)-N'-(4-nitrobenzylidene)isonicotinohydrazide | 0.2 | 0.74 | [2] |
| Isoniazid-Hydrazone Derivative 2 | N'-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazide (IP11) | Not specified | 0.39 | [3] |
| Isoniazid-Sulfonate Ester Hydrazone 1 (SIH1) | Structure not shown | Not specified | 0.31 | [4] |
| Isoniazid-Sulfonate Ester Hydrazone 4 (SIH4) | Structure not shown | Not specified | 0.31 | [4] |
Table 2: Comparative MIC of Isoniazid-Hydrazone Derivatives against Isoniazid-Resistant M. tuberculosis Strains
| Compound | Strain Information | MIC (µM) | Reference |
| Isoniazid (INH) | inhA promoter mutant | > 100 | |
| Isoniazid (INH) | katG S315T mutant | 6.25 | |
| Isoniazid-Sulfonate Ester Hydrazone 1 (SIH1) | inhA promoter mutant | 1.56 | |
| Isoniazid-Sulfonate Ester Hydrazone 2 (SIH2) | inhA promoter mutant | 1.56 | |
| Isoniazid-Sulfonate Ester Hydrazone 4 (SIH4) | inhA promoter mutant | 1.56 | |
| Isoniazid-Sulfonate Ester Hydrazone 4 (SIH4) | katG S315T mutant | 6.25 | |
| Isoniazid-Hydrazone Derivative (IP11) | inhA promoter mutant | 0.78 | |
| Isoniazid-Hydrazone Derivative (IP11) | katG S315T mutant | 1.56 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the in vitro antitubercular activity of a compound. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method.
Microplate Alamar Blue Assay (MABA) Protocol
This protocol outlines the key steps for determining the MIC of compounds against M. tuberculosis.
-
Preparation of Mycobacterial Culture:
-
M. tuberculosis strains (e.g., H37Rv, clinical isolates) are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Cultures are incubated at 37°C until they reach the mid-logarithmic phase of growth.
-
The bacterial suspension is then diluted to a standardized turbidity, typically equivalent to a 1.0 McFarland standard.
-
-
Preparation of Drug Dilutions:
-
The test compounds (e.g., this compound, other isoniazid derivatives) and standard drugs (e.g., Isoniazid) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microplate using Middlebrook 7H9 broth to achieve the desired final concentrations.
-
-
Inoculation and Incubation:
-
The standardized mycobacterial suspension is further diluted and added to each well of the microplate containing the drug dilutions.
-
Control wells are included: a drug-free control (bacteria and medium only) and a sterility control (medium only).
-
The microplate is sealed and incubated at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading of Results:
-
After the incubation period, a solution of Alamar Blue reagent is added to each well.
-
The plate is re-incubated for 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating the inhibition of bacterial growth.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining antitubercular activity and the proposed mechanism of action for isoniazid derivatives.
References
- 1. Isoniazid-N-acylhydrazones as promising compounds for the anti-tuberculosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Salinazid Derivatives' Potency in Antitubercular Applications
A detailed analysis of the in vitro efficacy of various Salinazid derivatives against Mycobacterium tuberculosis, providing researchers and drug development professionals with comparative data and experimental insights to guide further research.
This guide presents a head-to-head comparison of the antitubercular potency of a series of this compound derivatives. This compound, a hydrazone derived from isoniazid, is known for its activity against Mycobacterium tuberculosis. The following sections provide quantitative data on the potency of its derivatives, detailed experimental protocols for the cited assays, and visualizations of the key biological and experimental pathways.
Potency of this compound Derivatives: A Comparative Analysis
The antitubercular activity of a series of 22 (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives was evaluated in vitro against Mycobacterium tuberculosis H37Rv. The potency of these compounds is expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible bacterial growth. The results are summarized in the table below, alongside the data for the first-line antitubercular drugs, isoniazid and rifampicin, for reference.
| Compound | Substitution Pattern (R) | MIC (µg/mL)[1] |
| This compound | 2-OH | > 100 |
| Derivative 2a | H | > 100 |
| Derivative 2b | 2-Cl | 12.5 |
| Derivative 2c | 3-Cl | 25.0 |
| Derivative 2d | 4-Cl | 1.25 |
| Derivative 2e | 2-F | 50.0 |
| Derivative 2f | 3-F | 0.62 |
| Derivative 2g | 4-F | 0.31 |
| Derivative 2h | 2-Br | 6.25 |
| Derivative 2i | 3-Br | 12.5 |
| Derivative 2j | 4-Br | 0.62 |
| Derivative 2k | 4-I | 0.31 |
| Derivative 2l | 2-NO₂ | 100 |
| Derivative 2m | 3-NO₂ | > 100 |
| Derivative 2n | 4-NO₂ | > 100 |
| Derivative 2o | 2-CH₃ | 100 |
| Derivative 2p | 3-CH₃ | 50.0 |
| Derivative 2q | 4-CH₃ | 0.62 |
| Derivative 2r | 2-OCH₃ | > 100 |
| Derivative 2s | 3-OCH₃ | > 100 |
| Derivative 2t | 4-OCH₃ | 1.25 |
| Derivative 2u | 4-N(CH₃)₂ | 1.25 |
| Derivative 2v | 4-OH | > 100 |
| Isoniazid | - | 0.06 |
| Rifampicin | - | 0.125 |
Experimental Protocols
The following section details the methodology used to determine the Minimum Inhibitory Concentration (MIC) of the this compound derivatives.
Microplate Alamar Blue Assay (MABA)
The in vitro antitubercular activity of the synthesized (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives was determined using the Microplate Alamar Blue Assay (MABA)[1]. This method is a colorimetric assay that provides a rapid and sensitive measure of cell viability.
Materials and Reagents:
-
Middlebrook 7H9 broth base
-
Glycerol
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Test compounds (this compound derivatives)
-
Isoniazid and Rifampicin (standard drugs)
-
Alamar Blue reagent
-
Sterile 96-well microplates
Procedure:
-
Preparation of Mycobacterial Suspension: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC. The culture is incubated at 37°C until it reaches the mid-log phase. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted 1:20 in the broth.
-
Preparation of Drug Dilutions: The test compounds and standard drugs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then prepared in the supplemented Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation and Incubation: Each well of the microplate containing the drug dilutions is inoculated with the prepared mycobacterial suspension. The final volume in each well is 200 µL. The plates are sealed and incubated at 37°C for 7 days.
-
Addition of Alamar Blue and Reading: After the incubation period, 30 µL of Alamar Blue reagent is added to each well. The plates are then re-incubated at 37°C for 24 hours.
-
Interpretation of Results: A color change from blue to pink indicates the growth of bacteria. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizing the Pathways
The following diagrams illustrate the proposed mechanism of action for this compound and a typical workflow for determining the Minimum Inhibitory Concentration.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for MIC determination.
References
Cross-Resistance Profile of Salinazid in the Context of Tuberculosis Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected cross-resistance patterns between salinazid, an isoniazid derivative, and other anti-tuberculosis (TB) drugs. Due to a lack of direct experimental studies on this compound cross-resistance, this analysis is based on its chemical structure, its established role as an antitubercular agent, and extensive data from closely related isoniazid analogues.
Introduction to this compound
This compound, or N'-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide, is a hydrazone derivative of isoniazid (INH). It is synthesized through the condensation of isonicotinohydrazide with 2-hydroxybenzaldehyde.[1][2] Like its parent drug, isoniazid, this compound's therapeutic effect against Mycobacterium tuberculosis is believed to stem from the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[2][3] Understanding its cross-resistance profile is crucial for its potential application in combination therapies, especially against drug-resistant TB strains.
Mechanisms of Isoniazid Resistance and Implications for this compound
Resistance to isoniazid, and by extension its derivatives, is primarily associated with mutations in specific genes.[4] As a prodrug, isoniazid requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then inhibits the enoyl-acyl carrier protein reductase, InhA, which is essential for mycolic acid biosynthesis.
The most common mechanisms of isoniazid resistance involve:
-
Mutations in the katG gene: These mutations can lead to a failure to activate the prodrug, resulting in high-level resistance.
-
Mutations in the inhA gene or its promoter region: These mutations can lead to the overexpression of InhA or reduce the binding affinity of activated isoniazid, typically resulting in low-level resistance.
-
Mutations in other genes: Less frequently, mutations in genes like ahpC, kasA, and ndh have also been associated with isoniazid resistance.
Given that this compound is a derivative of isoniazid, it is highly probable that it shares these resistance mechanisms. Therefore, M. tuberculosis strains harboring mutations in katG or inhA are likely to exhibit cross-resistance to this compound.
Comparative Cross-Resistance Data of Isoniazid Analogues
The following table summarizes the cross-resistance patterns observed for these analogues in isoniazid-resistant M. tuberculosis isolates. This data can be used to infer the likely cross-resistance profile of this compound.
| Drug/Analogue | Isoniazid (INH)-Resistant Isolates with Cross-Resistance (%) | Key Associated Mutations | Reference |
| Pasiniazid | 19.3% of INH-resistant isolates showed resistance to pasiniazid. | katG, inhA promoter, oxyR-ahpC intergenic region | |
| Ethionamide | 45.8% of INH-resistant isolates were also resistant to ethionamide. | Strong association with mutations in the inhA promoter region (C-15T). | |
| Ethionamide | 95.12% of INH-resistant isolates with an inhA promoter or inhA open reading frame mutation showed cross-resistance. | inhA promoter, inhA open reading frame |
Inference for this compound: Based on the data from these analogues, it is plausible that M. tuberculosis strains with mutations in the inhA pathway would exhibit cross-resistance to this compound. The degree of cross-resistance may vary depending on the specific mutation. High-level isoniazid resistance due to katG mutations might also confer resistance to this compound, as the initial activation step, if required for this compound in a similar manner to isoniazid, would be hindered.
Experimental Protocols for Determining Cross-Resistance
The following are standard methodologies used to assess drug susceptibility and cross-resistance in M. tuberculosis.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
a) Microplate AlamarBlue Assay (MABA):
-
Preparation of Mycobacterial Suspension: M. tuberculosis isolates are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase. The culture is then diluted to a standardized turbidity.
-
Drug Dilution: The test drugs are serially diluted in a 96-well microplate.
-
Inoculation: The standardized mycobacterial suspension is added to each well containing the drug dilutions. Control wells (no drug) are also included.
-
Incubation: The microplates are incubated at 37°C for a specified period (typically 5-7 days).
-
Addition of AlamarBlue: A solution of AlamarBlue (resazurin) is added to each well.
-
Reading Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration in a well that remains blue.
b) Agar Proportion Method:
-
Preparation of Drug-Containing Media: A solid agar-based medium (e.g., Middlebrook 7H10 or 7H11) is prepared with specific concentrations of the antitubercular drugs. Drug-free control plates are also prepared.
-
Preparation of Inoculum: A standardized suspension of the M. tuberculosis isolate is prepared.
-
Inoculation: The surfaces of both the drug-containing and drug-free agar plates are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 37°C for several weeks.
-
Interpretation: The number of colonies on the drug-containing plates is compared to the number on the drug-free plates. An isolate is considered resistant if the number of colonies on the drug-containing medium is 1% or more of the number on the drug-free medium.
Molecular Methods for Resistance Gene Detection
a) Gene Sequencing:
-
DNA Extraction: Genomic DNA is extracted from the M. tuberculosis isolate.
-
PCR Amplification: Specific gene regions known to be associated with drug resistance (e.g., katG, inhA, rpoB) are amplified using polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified PCR products are sequenced to identify any mutations.
-
Analysis: The obtained sequences are compared to the wild-type sequence to detect mutations that confer drug resistance.
b) Line Probe Assays (e.g., GenoType MTBDRplus):
These commercial assays are designed to detect common mutations associated with resistance to rifampicin and isoniazid. The process involves DNA extraction, multiplex PCR, and reverse hybridization of the amplified DNA to probes targeting wild-type and mutant sequences immobilized on a strip.
Visualizing Experimental Workflows and Resistance Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the logical relationships in isoniazid resistance, which are inferred to be relevant for this compound.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Isoniazid activation, action, and resistance pathways.
Conclusion and Future Directions
This compound, as a derivative of isoniazid, is anticipated to share a similar mechanism of action and, consequently, a related cross-resistance profile. Strains of M. tuberculosis resistant to isoniazid, particularly those with mutations in the inhA pathway, are likely to exhibit some level of cross-resistance to this compound. However, the exact extent of this cross-resistance can only be definitively determined through direct experimental evaluation.
For drug development professionals, this implies that while this compound could be a valuable compound, its utility against isoniazid-resistant TB may be limited. Future research should focus on performing detailed in vitro studies, including MIC determinations and checkerboard assays, to quantify the cross-resistance between this compound, isoniazid, and other first- and second-line TB drugs. Furthermore, molecular analysis of this compound-resistant mutants would provide a clearer understanding of the specific genetic determinants of resistance. Such data are essential for positioning this compound in the landscape of novel anti-TB drug candidates.
References
Evaluating the Selectivity of Salinazid for Cancer Cells Over Normal Cells: A Review of Available Data
A comprehensive evaluation of the selective anticancer activity of Salinazid is currently hampered by a notable scarcity of publicly available data directly comparing its cytotoxic effects on cancerous versus non-cancerous cell lines. While this compound, a salicylaldehyde isonicotinoyl hydrazone, has been investigated for its potential as an anticancer agent, detailed experimental evidence demonstrating its selectivity for tumor cells remains limited. This guide summarizes the available information and highlights the need for further research to substantiate the therapeutic potential of this compound in oncology.
Current State of Research
Our extensive search for comparative studies, including IC50 values (the concentration of a drug that inhibits the growth of 50% of cells), on a panel of cancer and normal cell lines for this compound did not yield specific results. Such data is critical for assessing the therapeutic index of a potential anticancer compound, which is a measure of its selectivity for cancer cells.
Insights from Related Compounds: Salicylaldehyde Hydrazones
While specific data on this compound is lacking, some studies on other salicylaldehyde hydrazone derivatives have shown promising anticancer activities and a degree of selectivity. For instance, certain hydrazone derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines, including leukemia and breast cancer, with some demonstrating extraordinary selectivity for cancer cells over healthy cell lines (over 100-fold).[2] These compounds are thought to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and targeting cellular processes like DNA synthesis and cell cycle regulation.[2]
The Importance of Selectivity in Cancer Therapy
A key objective in the development of anticancer drugs is to achieve high selectivity, maximizing the destruction of cancer cells while minimizing damage to healthy tissues, thereby reducing the adverse side effects of chemotherapy.[3] The evaluation of a compound's selectivity is a crucial step in its preclinical development and typically involves determining its cytotoxicity across a range of cancer and normal cell lines.
Future Directions
To ascertain the potential of this compound as a selective anticancer agent, further research is imperative. Key experimental avenues that need to be explored include:
-
In Vitro Cytotoxicity Screening: Testing this compound against a diverse panel of human cancer cell lines (e.g., breast, lung, colon, prostate) and a variety of normal human cell lines (e.g., fibroblasts, epithelial cells) to determine and compare their respective IC50 values.
-
Mechanism of Action Studies: Investigating the molecular pathways through which this compound may induce cell death in cancer cells. This could involve examining its effects on apoptosis, cell cycle progression, and specific signaling pathways known to be dysregulated in cancer.
-
In Vivo Studies: Should in vitro studies demonstrate promising selectivity, subsequent evaluation in animal models would be necessary to assess the efficacy and safety of this compound in a whole-organism context.
Conclusion
References
A Comparative Analysis of the Metal-Chelating Properties of Salinazid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the metal-chelating properties of Salinazid (Isoniazid, INH) and its analogs. The ability of these compounds to bind to metal ions is crucial to their mechanism of action as antitubercular agents and is a key area of research for the development of new therapeutics to combat drug-resistant tuberculosis. This document summarizes quantitative data, details experimental protocols for assessing metal chelation, and visualizes key pathways and workflows.
Introduction to this compound and Metal Chelation
Isoniazid (INH), a cornerstone in the treatment of tuberculosis, is a pro-drug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[1][2][3] The activation process is thought to involve the formation of reactive species that inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4][5] The interaction of INH and its analogs with metal ions can significantly influence their biological activity. Metal chelation can lead to the formation of more lipophilic complexes, potentially enhancing cell permeability and overcoming resistance mechanisms. Furthermore, the coordination of the metal ion can stabilize the radical intermediates proposed to be central to the drug's activity. This guide explores the structure-activity relationships of various this compound analogs concerning their metal-chelating capabilities.
Comparative Quantitative Data
The stability of the complexes formed between this compound analogs and various metal ions is a critical parameter for evaluating their chelating properties. The stability constant (log β) provides a quantitative measure of the affinity of a ligand for a metal ion. While a comprehensive comparative dataset for a wide range of analogs is not available in a single source, the following table compiles available data from various studies.
| Ligand/Analog | Metal Ion | log β | Method | Reference |
| Salicylaldehyde benzoyl hydrazone (SBH) | Co(II) | - | Potentiometry | |
| Salicylaldehyde benzoyl hydrazone (SBH) | Ni(II) | - | Potentiometry | |
| Salicylaldehyde benzoyl hydrazone (SBH) | Cu(II) | - | Potentiometry | |
| Salicylaldehyde benzoyl hydrazone (SBH) | Zn(II) | - | Potentiometry | |
| N-[(E)-(2-Nitrophenyl)methylen]isonicotinohydrazide | Mn(II) | 4.35 (log K1), 3.58 (log K2) | pH-metry | |
| N-[(E)-(2-Nitrophenyl)methylen]isonicotinohydrazide | Co(II) | 4.21 (log K1), 3.49 (log K2) | pH-metry | |
| N-[(E)-(2-Nitrophenyl)methylen]isonicotinohydrazide | Ni(II) | 4.89 (log K1), 3.98 (log K2) | pH-metry | |
| N-[(E)-(2-Nitrophenyl)methylen]isonicotinohydrazide | Cu(II) | 4.52 (log K1), 3.69 (log K2) | pH-metry | |
| N-[(E)-(2-Nitrophenyl)methylen]isonicotinohydrazide | Zn(II) | 5.01 (log K1), 4.12 (log K2) | pH-metry | |
| N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | Mn(II) | 5.11 (log K1), 4.23 (log K2) | pH-metry | |
| N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | Co(II) | 5.34 (log K1), 4.51 (log K2) | pH-metry | |
| N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | Ni(II) | 4.98 (log K1), 4.11 (log K2) | pH-metry | |
| N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | Cu(II) | 5.87 (log K1), 4.98 (log K2) | pH-metry | |
| N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide | Zn(II) | 4.81 (log K1), 3.97 (log K2) | pH-metry | |
| (N-[-(4-chlorophenyl)methylene] nicotinohydrazide) | Mn(II) | 4.56 (log K1), 3.81 (log K2) | pH-metry | |
| (N-[-(4-chlorophenyl)methylene] nicotinohydrazide) | Co(II) | 5.42 (log K1), 4.62 (log K2) | pH-metry | |
| (N-[-(4-chlorophenyl)methylene] nicotinohydrazide) | Ni(II) | 4.43 (log K1), 3.79 (log K2) | pH-metry | |
| (N-[-(4-chlorophenyl)methylene] nicotinohydrazide) | Cu(II) | 6.63 (log K1), 5.78 (log K2) | pH-metry | |
| (N-[-(4-chlorophenyl)methylene] nicotinohydrazide) | Zn(II) | 4.02 (log K1), 3.32 (log K2) | pH-metry |
Note: The stability constants are often reported as stepwise constants (K1, K2) or overall constants (β). The conditions under which these constants were determined (e.g., solvent, temperature, ionic strength) can significantly affect the values and should be considered when making comparisons.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of metal-chelating properties. Below are protocols for key experiments cited in the literature.
Potentiometric Titration for Determination of Stability Constants
This method is used to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes in solution.
Materials:
-
This compound analog (ligand)
-
Metal salt solution (e.g., CuCl₂, NiCl₂, ZnCl₂) of known concentration
-
Standardized strong acid (e.g., HClO₄ or HCl)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Background electrolyte (e.g., KCl or NaNO₃) to maintain constant ionic strength
-
Solvent (e.g., deionized water, ethanol-water mixture)
-
pH meter with a glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Calibration of the Electrode System: Calibrate the pH electrode using standard buffer solutions before each titration.
-
Titration of Strong Acid: Titrate a known volume of the strong acid with the standardized strong base to determine the electrode parameters.
-
Ligand Protonation Constants:
-
Prepare a solution containing a known concentration of the ligand and the strong acid in the chosen solvent with a constant ionic strength.
-
Titrate this solution with the standardized strong base.
-
Record the pH after each addition of the titrant.
-
Calculate the protonation constants from the titration curve using appropriate software.
-
-
Metal-Ligand Stability Constants:
-
Prepare solutions containing the ligand, the metal salt, and the strong acid at various metal-to-ligand ratios (e.g., 1:1, 1:2, 1:3).
-
Titrate these solutions with the standardized strong base.
-
Record the pH after each addition of the titrant.
-
The titration curves for the metal-ligand systems will be displaced from the ligand-only curve, indicating complex formation.
-
Calculate the stepwise and overall stability constants from the titration data using computational methods like the Irving-Rossotti method.
-
Spectrophotometric Methods for Stoichiometry and Stability Constant Determination
Spectrophotometry can be used to determine the stoichiometry of the metal-ligand complex and its stability constant.
1. Job's Method of Continuous Variation (for Stoichiometry)
Principle: The concentration of the complex is maximal when the metal and ligand are mixed in their stoichiometric ratio.
Procedure:
-
Prepare a series of solutions where the mole fraction of the ligand varies from 0 to 1, while the total molar concentration of metal and ligand remains constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
2. Spectrophotometric Titration (for Stability Constants)
Procedure:
-
Prepare a solution with a constant concentration of the metal ion.
-
Titrate this solution with a solution of the ligand of known concentration.
-
Record the absorbance at the λmax of the complex after each addition of the ligand.
-
The stability constant can be calculated from the changes in absorbance using methods like the Benesi-Hildebrand equation for 1:1 complexes or more complex models for other stoichiometries.
Calcein-AM Assay for Intracellular Iron Chelation
This fluorescence-based assay is used to assess the ability of a chelator to bind intracellular labile iron.
Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by binding to iron. An effective iron chelator will sequester iron from calcein, leading to an increase in fluorescence.
Procedure:
-
Cell Culture: Culture the desired cell line to an appropriate confluence.
-
Loading with Calcein-AM: Incubate the cells with Calcein-AM (e.g., 0.25 µM) for a specific time (e.g., 15-30 minutes) at 37°C.
-
Washing: Wash the cells to remove extracellular Calcein-AM.
-
Addition of Chelator: Add the this compound analog to the cells at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: An increase in fluorescence intensity after the addition of the analog indicates its ability to chelate intracellular iron. The rate and extent of the fluorescence increase can be used to compare the efficacy of different analogs.
Mandatory Visualizations
Isoniazid Activation Pathway
The activation of the prodrug isoniazid is a critical step in its antitubercular activity. The following diagram illustrates the proposed enzymatic activation of isoniazid by the catalase-peroxidase enzyme (KatG) in Mycobacterium tuberculosis.
Caption: Proposed pathway for the activation of Isoniazid (INH) by KatG.
Experimental Workflow for Evaluating Metal-Chelating Properties
The following workflow outlines the key steps in a comparative study of the metal-chelating properties of this compound analogs.
Caption: Workflow for comparing metal-chelating properties of this compound analogs.
Conclusion
The metal-chelating properties of this compound analogs are a critical determinant of their potential as antitubercular agents. This guide has provided a framework for comparing these properties through the compilation of available quantitative data and detailed experimental protocols. The structure-activity relationships derived from such comparative studies are invaluable for the rational design of new, more effective drugs to combat tuberculosis. Further research is needed to expand the dataset of stability constants for a wider array of this compound analogs and metal ions to build a more comprehensive understanding of these important therapeutic agents.
References
- 1. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Dimensional Model and Molecular Mechanism of Mycobacterium tuberculosis Catalase-Peroxidase (KatG) and Isoniazid-Resistant KatG Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
Validating Salinazid's Impact on Mycolic Acid Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Salinazid and its inhibitory effects on mycolic acid synthesis, a critical pathway for Mycobacterium tuberculosis. This document contrasts this compound with established inhibitors, presenting available experimental data and detailed methodologies to assist in research and development.
Introduction to Mycolic Acid Synthesis Inhibition
Mycolic acids are long, complex fatty acids that form the distinctive outer layer of mycobacteria, including the pathogenic Mycobacterium tuberculosis. This waxy coat is integral to the bacterium's survival, providing a barrier against hydrophilic drugs and the host's immune response. The biosynthetic pathway of mycolic acids is a well-established target for several antitubercular drugs.[1][2] Inhibition of this pathway disrupts the integrity of the mycobacterial cell wall, leading to bacterial death.[2]
This compound, a hydrazone derivative of isoniazid, is postulated to inhibit mycolic acid synthesis. This guide compares its theoretical mechanism and efficacy with well-characterized inhibitors of the same pathway: Isoniazid and Ethionamide.
Comparative Efficacy of Mycolic Acid Synthesis Inhibitors
| Compound | Target | Organism | MIC (μg/mL) | Citation |
| This compound | InhA (predicted) | M. tuberculosis | Data not available | |
| Isoniazid | InhA | M. tuberculosis | 0.025 - 0.05 | [3] |
| Ethionamide | InhA | M. tuberculosis | 0.3 - 1.25 | [3] |
| Triclosan | InhA | M. tuberculosis | Not specified as MIC |
Note: The efficacy of these drugs can be influenced by the specific strain of M. tuberculosis and the presence of drug resistance mutations.
Mechanisms of Action: A Comparative Overview
This compound, Isoniazid, and Ethionamide are all prodrugs, meaning they require activation by mycobacterial enzymes to exert their inhibitory effect on mycolic acid synthesis. Their primary target is the enoyl-acyl carrier protein reductase, InhA.
-
This compound: As a derivative of Isoniazid, this compound is presumed to follow a similar activation pathway. It is hypothesized that upon entering the mycobacterium, it is cleaved to release Isoniazid, which is then activated by the catalase-peroxidase enzyme KatG.
-
Isoniazid: This first-line antitubercular drug is activated by the mycobacterial catalase-peroxidase KatG. The activated form then covalently binds to NAD+ to form an adduct that inhibits InhA, blocking the synthesis of mycolic acids.
-
Ethionamide: A second-line antitubercular drug, Ethionamide is activated by the monooxygenase EthA. The activated drug forms an adduct with NAD+ that inhibits InhA, similar to Isoniazid.
-
Triclosan: In contrast to the prodrugs, Triclosan is a direct inhibitor of the InhA enzyme.
Below is a diagram illustrating the proposed mechanism of action for these inhibitors.
Caption: Comparative mechanism of mycolic acid synthesis inhibitors.
Experimental Protocols
Validating the inhibitory effect of compounds like this compound on mycolic acid synthesis is crucial. The following outlines a general experimental workflow based on established methodologies for whole-cell analysis.
Whole-Cell Mycolic Acid Synthesis Inhibition Assay
This assay measures the incorporation of a radiolabeled precursor into mycolic acids in the presence and absence of the test compound.
Materials:
-
Mycobacterium species (e.g., M. tuberculosis H37Rv, M. bovis BCG)
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
[1-14C]acetic acid (radiolabeled precursor)
-
Test compounds (this compound, Isoniazid, Ethionamide) dissolved in a suitable solvent (e.g., DMSO)
-
Saponification reagent (e.g., 15% tetrabutylammonium hydroxide)
-
Acidification agent (e.g., HCl)
-
Extraction solvent (e.g., diethyl ether)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., petroleum ether:acetone 95:5, v/v)
-
Phosphorimager or autoradiography film
Protocol:
-
Culture Preparation: Grow mycobacterial cultures to mid-log phase in supplemented Middlebrook 7H9 broth.
-
Drug Treatment: Aliquot the culture and expose to serial dilutions of the test compounds (and a solvent control) for a predetermined time (e.g., 4-24 hours).
-
Radiolabeling: Add [1-14C]acetic acid to each culture and incubate for a further period (e.g., 8 hours) to allow for incorporation into newly synthesized fatty acids.
-
Harvesting and Saponification: Harvest the bacterial cells by centrifugation, wash to remove unincorporated radiolabel, and resuspend in a saponification reagent. Heat the samples to hydrolyze the lipids.
-
Extraction of Mycolic Acids: Acidify the samples and extract the fatty acids, including mycolic acids, using an organic solvent like diethyl ether.
-
Derivatization (Optional but Recommended): For better resolution on TLC, convert the fatty acids to their methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) using a methylating agent.
-
TLC Analysis: Spot the extracted lipids onto a silica gel TLC plate and develop the chromatogram using an appropriate solvent system.
-
Detection and Quantification: Visualize the separated radiolabeled mycolic acids using a phosphorimager or by exposing the TLC plate to autoradiography film. Quantify the intensity of the mycolic acid bands to determine the percentage of inhibition relative to the control.
The following diagram illustrates this experimental workflow.
Caption: Experimental workflow for assessing mycolic acid synthesis inhibition.
Conclusion
While this compound holds promise as an inhibitor of mycolic acid synthesis, further direct experimental validation is required to quantify its efficacy and confirm its precise mechanism of action. The comparative data for Isoniazid and Ethionamide provide a benchmark for these future studies. The experimental protocol detailed in this guide offers a robust framework for researchers to investigate this compound and other novel compounds targeting this essential mycobacterial pathway. The development of new inhibitors of mycolic acid synthesis remains a critical area of research in the fight against tuberculosis.
References
Comparative Analysis of Salinazid and Isoniazid Docking with InhA: An In Silico Perspective
A comprehensive guide for researchers in drug development, this report details a comparative molecular docking analysis of Salinazid and Isoniazid with the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. This guide provides an objective comparison of their binding affinities, interaction patterns, and the underlying experimental protocols.
Isoniazid (INH), a cornerstone in the treatment of tuberculosis, is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, forms an adduct with NAD (INH-NAD).[1] This adduct then targets and inhibits InhA, disrupting mycolic acid synthesis and compromising the bacterial cell wall.[2] this compound, a hydrazone derivative of Isoniazid, is also known for its antituberculous activity. While its precise mechanism is not fully elucidated, it is theorized to interfere with fatty acid synthesis, the same pathway in which InhA is a critical component.[3] This guide delves into the comparative binding efficacy of both compounds against InhA through in silico molecular docking studies.
Quantitative Docking Analysis
Molecular docking simulations were performed to predict the binding affinities of this compound and Isoniazid to the active site of InhA. The binding energy, a quantitative measure of the stability of the ligand-protein complex, is a key indicator of inhibitory potential. Lower binding energy values suggest a more stable complex and potentially higher inhibitory activity.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| Isoniazid | -4.75 to -7.81 | Lys165, Ile194, Phe149[4][5] |
| Isoniazid-NAD Adduct | -6.25 to -10.7 | Ile21, Ser94 |
| This compound | Not available in literature | Not available in literature |
Experimental Protocols: A Detailed Methodology
The following outlines a generalized yet detailed protocol for conducting molecular docking studies of small molecules with the InhA enzyme, based on common practices using AutoDock Vina.
Preparation of the Receptor (InhA)
-
Retrieval of Protein Structure: The three-dimensional crystal structure of the Mycobacterium tuberculosis InhA enzyme is obtained from the Protein Data Bank (PDB).
-
Protein Cleaning: The initial PDB file is processed to remove water molecules, heteroatoms (except for cofactors like NAD+ if relevant to the study), and any existing ligands from the binding site.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining correct ionization and tautomeric states of amino acid residues.
-
Charge Assignment: Partial charges are assigned to each atom of the protein. For AutoDock, Gasteiger charges are commonly used.
-
Conversion to PDBQT Format: The prepared protein structure is converted to the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.
Preparation of the Ligands (Isoniazid and this compound)
-
Ligand Structure Generation: The 2D structures of Isoniazid and this compound are drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.
-
3D Structure Conversion and Optimization: The 2D structures are converted to 3D and their geometry is optimized using a suitable force field to obtain a low-energy conformation.
-
Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
-
Conversion to PDBQT Format: The prepared ligand structures are saved in the PDBQT format.
Molecular Docking using AutoDock Vina
-
Grid Box Definition: A three-dimensional grid box is defined around the active site of InhA. The size and center of the grid box are set to encompass the entire binding pocket where the ligand is expected to interact.
-
Docking Simulation: AutoDock Vina is used to perform the docking calculations. The software systematically explores different conformations and orientations of the ligand within the defined grid box, evaluating the binding energy for each pose using its scoring function.
-
Analysis of Results: The output from AutoDock Vina provides a set of docked poses for each ligand, ranked by their binding energies. The pose with the lowest binding energy is typically considered the most favorable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of binding.
Visualizing Molecular Interactions and Pathways
To better understand the processes involved, the following diagrams illustrate the Isoniazid activation pathway and a typical workflow for comparative molecular docking.
Caption: Isoniazid activation pathway and its inhibitory effect on InhA.
Caption: Workflow of a comparative molecular docking study.
Conclusion
Molecular docking studies provide valuable insights into the potential interactions between a ligand and its protein target. Based on available data, Isoniazid, particularly in its activated INH-NAD adduct form, demonstrates strong binding affinity to the InhA enzyme. While the exact binding energy of this compound with InhA remains to be elucidated through dedicated in silico studies, its proposed mechanism of action targeting mycolic acid synthesis suggests that InhA is a plausible target. Further computational and experimental studies are warranted to directly compare the binding efficiencies of this compound and Isoniazid with InhA, which could aid in the development of more potent antitubercular agents.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Salinazid
For researchers and professionals in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. Salinazid, a hydrazide derivative, requires careful and informed disposal procedures due to the potential hazards associated with this class of compounds. This guide provides essential, step-by-step information for the proper disposal of this compound, promoting a culture of safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Hydrazide compounds, as a class, are recognized for their potential health and environmental risks. While specific data for this compound may vary, the general hazards associated with hydrazides should be considered.
| Hazard Type | Description |
| Toxicity | Hydrazine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] |
| Carcinogenicity | Many hydrazine compounds are considered potential carcinogens.[1][2] |
| Corrosivity | Some hydrazides can cause severe skin burns and eye damage.[1] |
| Reactivity | Hydrazides can be reactive and may be flammable. |
| Environmental Hazard | These compounds can be toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
The following protocol outlines the best practices for the disposal of this compound waste, based on general guidelines for hydrazide compounds. It is imperative to consult and strictly follow your institution's Environmental Health and Safety (EHS) guidelines, as well as all local, state, and federal regulations.
1. Waste Segregation:
-
Crucially, do not mix this compound waste with other chemical waste streams. This prevents potentially hazardous reactions and ensures proper disposal routing.
-
Establish a designated, clearly labeled hazardous waste container specifically for this compound and related materials.
2. Waste Collection:
-
Solid Waste: All materials that have come into contact with this compound, including contaminated gloves, pipette tips, weighing papers, and empty vials, must be treated as hazardous waste. Place these items in a dedicated, sealed, and clearly labeled container.
-
Aqueous Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Empty Containers: The original this compound container, even if empty, should be disposed of as hazardous waste. Some institutional guidelines may permit triple-rinsing of containers, with the first rinse collected as hazardous waste. Always confirm your institution's specific procedures.
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents).
-
Containers must be kept securely closed except when adding waste.
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
4. Final Disposal:
-
Never dispose of this compound waste down the drain or in the regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal should be carried out by a certified hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures and prioritizing safety, researchers can effectively manage this compound waste, contributing to a secure and compliant laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Salinazid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Salinazid, a compound recognized for its antituberculous properties. Adherence to these procedural steps will ensure a secure laboratory environment and mitigate risks associated with its handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). Powder-free gloves are recommended.[4][5] | To prevent skin contact, which can cause irritation. Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To protect against splashes that can cause serious eye irritation. |
| Skin and Body Protection | A long-sleeved laboratory coat. Consider a chemical-resistant apron when handling larger quantities or during potential splash scenarios. | To protect skin from irritation and prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is necessary. | To prevent respiratory tract irritation. Surgical masks do not offer adequate protection. |
Operational Plan for Safe Handling
This step-by-step guide outlines the process for safely handling this compound from receipt to storage.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
-
Verify that the container is properly labeled.
2. Storage:
-
Store in a tightly closed container in a dry, dark, and well-ventilated place.
-
Recommended long-term storage is at -20°C for months to years. Short-term storage can be at 0-4°C for days to weeks. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
-
Store locked up and away from incompatible materials such as strong oxidizing agents and acids.
3. Preparation and Use:
-
Handle this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
4. Weighing:
-
Weigh the solid powder in a fume hood or a ventilated balance enclosure.
-
Use a dedicated, clean spatula and weighing vessel.
5. Dissolving:
-
This compound is soluble in DMSO.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Emergency Procedures
Immediate and appropriate action during an emergency is critical.
Spill Response:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the contaminated area.
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.
-
Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent paper), in a clearly labeled, sealed, and compatible waste container.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatible.
3. Disposal Method:
-
Dispose of the waste container through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
This compound Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
